molecular formula C8H15NO2 B155990 Ethyl 1-aminocyclopentanecarboxylate CAS No. 1664-35-3

Ethyl 1-aminocyclopentanecarboxylate

Katalognummer: B155990
CAS-Nummer: 1664-35-3
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: NLLGKNYQDQBMFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-aminocyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 1-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGKNYQDQBMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937193
Record name Ethyl 1-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-35-3
Record name Cyclopentanecarboxylic acid, 1-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-aminocyclopentanecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: Ethyl 1-Aminocyclopentanecarboxylate

[1]

Executive Summary

This compound is an

1Irbesartan

This guide provides a rigorous analysis of its molecular weight properties, validated synthetic protocols, and analytical characterization standards required for pharmaceutical development.

Physicochemical Profile & Molecular Weight Analysis[3][4][5]

Understanding the exact mass balance is critical for stoichiometry in multi-step synthesis. The distinction between the free base and the hydrochloride salt is a common source of calculation error in process chemistry.

Molecular Weight Data[4][5]
PropertyFree BaseHydrochloride Salt
Systematic Name This compoundThis compound HCl
CAS Number 1664-35-3 22649-37-2
Molecular Formula


Molecular Weight 157.21 g/mol 193.67 g/mol
Exact Mass 157.1103 Da193.0870 Da
Physical State Liquid (Colorless to pale yellow)Solid (White crystalline powder)
Boiling Point 82 °C @ 11 TorrN/A (Melts/Decomposes)
Solubility Organic solvents (DCM, EtOAc, EtOH)Water, Methanol, DMSO

Critical Note: When calculating stoichiometry for reactions (e.g., acylation or coupling), ensure you correct for the hydrochloride counterion if using the salt form. The conversion factor is 1.23 (193.67 / 157.21).

Synthetic Methodologies

The synthesis of this compound typically proceeds via the Bucherer-Bergs reaction , followed by hydrolysis and esterification.[1] This route is preferred over the Strecker synthesis for scale-up due to safer handling of reagents and higher purity of the intermediate hydantoin.

Synthesis Workflow Diagram

SynthesisWorkflowCyclopentanoneCyclopentanone(Starting Material)HydantoinSpirohydantoinIntermediateCyclopentanone->Hydantoin(NH4)2CO3, KCNBucherer-BergsCycloleucine1-Aminocyclopentane-carboxylic Acid(Cycloleucine)Hydantoin->CycloleucineBa(OH)2 or NaOHHydrolysisEsterEthyl 1-aminocyclopentane-carboxylate(Target)Cycloleucine->EsterEtOH, SOCl2Esterification

Figure 1: Step-wise synthetic pathway from Cyclopentanone to the target Ethyl Ester.[1][2][3]

Detailed Protocol
Step 1: Formation of Cycloleucine (1-Aminocyclopentanecarboxylic Acid)
  • Reagents: Cyclopentanone (1.0 eq), Potassium Cyanide (1.1 eq), Ammonium Carbonate (3.0 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve cyclopentanone in EtOH/Water.

    • Add ammonium carbonate and potassium cyanide carefully.

    • Heat to 55-60°C for 4-6 hours. The spirohydantoin precipitates upon cooling.

    • Hydrolysis: Reflux the crude hydantoin with 6N NaOH or Ba(OH)

      
       for 24-48 hours.
      
    • Isolation: Neutralize to pH 7.0 with HCl. The amino acid (Cycloleucine) crystallizes.[4] Filter and dry.

Step 2: Esterification to this compound[5]
  • Reagents: Cycloleucine (1.0 eq), Thionyl Chloride (

    
    , 1.2 eq), Absolute Ethanol.
    
  • Procedure:

    • Suspend Cycloleucine in absolute ethanol at 0°C.

    • Add

      
       dropwise (Exothermic!). Maintain temp <10°C.
      
    • Reflux the mixture for 3-5 hours until the solid dissolves and reaction is complete (monitor by TLC).

    • Workup: Concentrate in vacuo to remove excess ethanol/HCl.

    • Free Base Generation: Dissolve residue in water, basify with saturated

      
       to pH 9, and extract with Dichloromethane (DCM). Dry over 
      
      
      and concentrate to yield the free base liquid.

Analytical Validation (E-E-A-T)

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

Proton NMR ( H NMR)

Solvent:

  • 
     4.15 ppm (q, 2H):  Methylene protons of the ethyl ester (
    
    
    ).
  • 
     2.10 - 1.60 ppm (m, 8H):  Cyclopentane ring protons. The multiplets are characteristic of the rigid ring system.
    
  • 
     1.28 ppm (t, 3H):  Methyl protons of the ethyl ester (
    
    
    ).
  • 
     1.8-2.0 ppm (br s, 2H):  Amine protons (
    
    
    ). Note: Chemical shift varies with concentration and water content.
Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
    
    
  • Expected m/z: 158.12 (Calculated for

    
    ).
    
  • Validation: A peak at 158.1 confirms the intact ester. A peak at 130.1 (

    
    ) often indicates loss of ethylene (McLafferty rearrangement), common in ethyl esters.
    

Applications in Drug Discovery[2][8]

Synthesis of Irbesartan

The most high-profile application of this scaffold is in the synthesis of Irbesartan , a potent angiotensin II receptor antagonist used to treat hypertension. The gem-disubstituted cyclopentane ring locks the pharmacophore into a bioactive conformation.

IrbesartanPathwayEsterEthyl 1-aminocyclopentane-carboxylateIntermediateSpiro-imidazolinoneIntermediateEster->IntermediateCyclocondensation(Xylene, Reflux, Acid Cat.)ImidateEthyl PentanimidateImidate->IntermediateCyclocondensation(Xylene, Reflux, Acid Cat.)CouplingCoupling withBiphenyl TetrazoleIntermediate->CouplingN-AlkylationIrbesartanIrbesartan(API)Coupling->IrbesartanDeprotection

Figure 2: The role of the ethyl ester in the convergent synthesis of Irbesartan.

Conformational Restriction in Peptides

In peptide engineering, replacing a native amino acid (like Leucine) with 1-aminocyclopentanecarboxylic acid (derived from this ester) restricts the rotation around the




  • Effect: Stabilizes

    
    -helical or 
    
    
    -helical structures.
  • Benefit: Increases resistance to enzymatic degradation (proteolysis) and improves oral bioavailability.

References

  • CAS Common Chemistry. Cyclopentanecarboxylic acid, 1-amino-, ethyl ester (CAS 1664-35-3).[5][1][6] American Chemical Society.[6] Link[5][6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12754711 (Ethyl 1-methylcyclopentanecarboxylate - Structural Analog Reference). PubChem.[7][2][8] Link

  • Bernhart, C. A., et al. (1993). Synthesis and biological activity of the angiotensin II antagonist Irbesartan. Journal of Medicinal Chemistry. Link

  • ChemicalBook. this compound Properties and Suppliers.Link

  • BLD Pharm. this compound Hydrochloride MSDS and Properties.Link[2]

Technical Guide: Ethyl 1-Aminocyclopentanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of ethyl 1-aminocyclopentanecarboxylate and its derivatives. It is structured to serve researchers in medicinal chemistry and drug development, focusing on synthesis, steric challenges, and pharmacological applications.[1][2][3]

Scaffold Analysis, Synthetic Protocols, and Pharmacological Utility

Executive Summary

This compound (Et-ACPC) represents a critical scaffold in peptidomimetic drug design and medicinal chemistry. As the ethyl ester of cycloleucine (1-aminocyclopentanecarboxylic acid), this molecule is characterized by a quaternary


-carbon that imposes severe conformational constraints.

For the drug developer, Et-ACPC serves three primary functions:

  • Conformational Locking: When incorporated into peptide backbones, it restricts

    
     and 
    
    
    
    torsion angles, stabilizing
    
    
    -helical or
    
    
    -helical structures and enhancing resistance to proteolytic degradation.
  • LAT1 Targeting: The parent acid is a high-affinity substrate for the Large Neutral Amino Acid Transporter 1 (LAT1), utilized for Blood-Brain Barrier (BBB) crossing. The ethyl ester functions as a lipophilic prodrug or intermediate to modulate this transport.

  • NMDA Modulation: Derivatives act as partial agonists at the glycine site of the NMDA receptor, offering pathways for neuroactive drug discovery.

Structural & Chemical Properties[1][2][3][4][5][6][7]

Steric Constraints and Stability

The defining feature of Et-ACPC is the 1,1-disubstitution (gem-disubstitution) on the cyclopentane ring. This quaternary center creates significant steric bulk, known as the Thorpe-Ingold effect , which favors ring closure in macrocyclization and restricts rotation in linear peptides.

PropertyValue/DescriptionImplication for Synthesis
Hybridization

(Quaternary

-Carbon)
Low nucleophilicity of the amine; hindered electrophilicity of the ester.
LogP (Est.) ~1.2 - 1.5Enhanced membrane permeability compared to the zwitterionic free acid.
pKa (Amine) ~7.8 (lower than typical AA)Reduced basicity due to steric solvation inhibition.
Conformation Envelope/TwistForces peptide backbones into helical turns.
The "Steric Wall" in Coupling

Synthesizing derivatives of Et-ACPC is non-trivial. The bulky cyclopentyl group shields both the amine and the carbonyl.

  • Amine Nucleophilicity: The amine is poorly nucleophilic. Standard coupling (e.g., EDC/NHS) often fails.

  • Ester Hydrolysis: Saponification requires harsh conditions (high temp, strong base) or specific enzymatic cleavage (e.g., pig liver esterase) due to the shielding of the carbonyl carbon.

Synthetic Strategies

The synthesis of Et-ACPC derivatives typically proceeds through the construction of the quaternary amino acid core followed by esterification and N-functionalization.

Core Synthesis Workflow (Bucherer-Bergs)

The Bucherer-Bergs reaction is preferred over the Strecker synthesis for 1-ACPC because it yields the hydantoin intermediate, which is easily purified by crystallization before hydrolysis.

SynthesisWorkflow Cyclopentanone Cyclopentanone Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Cyclopentanone->Bucherer Hydantoin Spiro-Hydantoin Intermediate Bucherer->Hydantoin Ring Closure Hydrolysis Hydrolysis (Ba(OH)2 or NaOH, Reflux) Hydantoin->Hydrolysis Ring Opening ACPC 1-ACPC (Free Acid) Hydrolysis->ACPC Esterification Esterification (SOCl2, EtOH) ACPC->Esterification EtACPC Ethyl 1-aminocyclopentane- carboxylate (Et-ACPC) Esterification->EtACPC Final Scaffold

Figure 1: Step-wise synthesis of the this compound scaffold via the Bucherer-Bergs pathway.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol utilizes thionyl chloride to generate HCl in situ, catalyzing esterification while converting the amine to its stable hydrochloride salt.

Reagents: 1-Aminocyclopentanecarboxylic acid (Cycloleucine), Thionyl Chloride (


), Absolute Ethanol.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2). Place in an ice bath.

  • Solvent Charge: Add Absolute Ethanol (50 mL) to the flask.

  • Activation (Exothermic): Dropwise, add Thionyl Chloride (1.5 eq, 3.0 mL) to the chilled ethanol over 15 minutes. Caution: Evolution of SO2 and HCl gas. Perform in a fume hood.

  • Addition: Remove the ice bath. Add 1-Aminocyclopentanecarboxylic acid (10 mmol, 1.29 g) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours . The suspension should become a clear solution.
    
  • Workup: Concentrate the solution in vacuo to remove excess ethanol and HCl.

  • Purification: Triturate the resulting solid with cold diethyl ether to remove impurities. Filter and dry under vacuum.

  • Yield: Expect ~90-95% of white crystalline solid (Et-ACPC

    
     HCl).
    
High-Efficiency Coupling to Et-ACPC (Overcoming Steric Hindrance)

Coupling an N-protected amino acid to Et-ACPC is difficult due to the steric wall. Standard HATU protocols may result in low yields. The use of T3P (Propylphosphonic anhydride) or acid fluorides is recommended.

Reagents: Fmoc-Phe-OH (Model AA), Et-ACPC


 HCl, T3P (50% in EtOAc), DIPEA, DMF.

Protocol:

  • Dissolution: In a dry vial, dissolve Fmoc-Phe-OH (1.0 eq) and Et-ACPC

    
     HCl (1.1 eq)  in minimal dry DMF (0.2 M concentration).
    
  • Base Addition: Add DIPEA (3.0 eq) . Ensure pH is basic (>8) by spotting on wet pH paper.

  • Coupling Agent: Add T3P solution (1.5 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 24 hours . Note: The extended time is required for the hindered amine.

  • Monitoring: Monitor by HPLC/LC-MS. If conversion <50% at 4h, add catalytic HOAt (0.1 eq) .

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    .

Pharmacological Applications & Derivatives[1][2][3][4][6][7][9][10][11][12]

Peptidomimetics: The Helix Inducer

Incorporating Et-ACPC into a peptide sequence restricts the conformational space. Unlike Glycine (flexible) or Alanine (helix-favoring), Et-ACPC forces the backbone into specific angles (


), strongly promoting 

-helices or

-helices.

Application: To stabilize short bioactive peptides that are otherwise unstable or unstructured in solution.

LAT1 Transporter Prodrugs

The Large Neutral Amino Acid Transporter 1 (LAT1) is highly expressed at the Blood-Brain Barrier and in many tumor types.

  • Mechanism: The free acid (ACPC) is a LAT1 substrate.

  • Prodrug Strategy: The ethyl ester (Et-ACPC) is more lipophilic. It can passively diffuse into cells or be designed as a "Trojan Horse" where the ester is hydrolyzed intracellularly to the active ACPC (which then inhibits methylation or acts on NMDA receptors) and becomes trapped because the zwitterion cannot exit easily.

LAT1_Mechanism cluster_ext Extracellular Space cluster_mem Cell Membrane / BBB cluster_int Intracellular Space EtACPC_out Et-ACPC (Lipophilic Ester) Diffusion Passive Diffusion EtACPC_out->Diffusion High Permeability ACPC_out ACPC (Zwitterion) LAT1 LAT1 Transporter ACPC_out->LAT1 Active Transport ACPC_in ACPC (Active Drug) LAT1->ACPC_in EtACPC_in Et-ACPC Diffusion->EtACPC_in EtACPC_in->ACPC_in Esterase Hydrolysis Target Target: NMDA / Enzyme ACPC_in->Target Binding

Figure 2: Dual entry mechanism of Et-ACPC derivatives. The ester allows passive diffusion, while the acid utilizes LAT1 transport.

N-Derivatization (Ureas and Amides)

Derivatives formed by reacting the amine of Et-ACPC with isocyanates (to form ureas) or sulfonyl chlorides have shown utility as:

  • Enzyme Inhibitors: Specifically for serine proteases where the gem-dimethyl-like effect positions the carbonyl for interaction with the catalytic triad.

  • Antitumor Agents: Urea derivatives of ACPC have been explored for cytotoxic activity against specific cancer cell lines, leveraging the LAT1 accumulation mechanism.

References

  • Bucherer-Bergs Synthesis of ACPC: Connors, T. A., & Ross, W. C. J. (1960). "New chloroethylaminoaryl substituted amino-acids." Journal of the Chemical Society, 2119-2132. Link

  • Peptide Coupling with Hindered Amino Acids: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Conformational Analysis of ACPC Peptides: Toniolo, C., et al. (1993). "Structure of 1-aminocyclopentane-1-carboxylic acid (Ac5c) homopeptides." Journal of the American Chemical Society, 115(14), 6077–6083. Link

  • LAT1 Transport and Prodrugs: Puris, E., et al. (2017). "L-Type Amino Acid Transporter 1 as a Target for Drug Delivery." Pharmaceutical Research, 34, 1213–1235. Link

  • NMDA Receptor Modulation: Hood, W. F., et al. (1989). "1-Aminocyclobutane-1-carboxylate (ACBC): A specific antagonist of the N-methyl-D-aspartate receptor complex." Neuroscience Letters, 98(1), 91-95. (Contextual reference for cyclic amino acids in NMDA). Link

Sources

Ethyl 1-Aminocyclopentanecarboxylate: A Strategic Scaffold for Conformational Restriction and Spirocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-aminocyclopentanecarboxylate (E1AC) represents a "privileged scaffold" in modern medicinal chemistry, primarily due to its ability to impose rigid conformational constraints via the Thorpe-Ingold effect (gem-disubstituent effect). Unlike flexible amino acid chains, the cyclopentane ring locks the


 and 

torsion angles, making E1AC an invaluable tool for stabilizing peptide secondary structures (such as

-helices and

-turns) and for constructing spirocyclic small molecules.

This technical guide explores the high-value research applications of E1AC, moving beyond simple derivatization to its critical role in developing BACE1 inhibitors for Alzheimer's disease, p300/CBP histone acetyltransferase inhibitors for oncology, and metabolically stable peptidomimetics.

Structural & Physicochemical Attributes[1][2][3][4][5][6][7][8]

The Thorpe-Ingold Effect in Drug Design

The utility of E1AC stems from the quaternary carbon at the


-position. In linear amino acids, rotation around the 

and

bonds is relatively free. In E1AC, the cyclopentane ring imposes steric bulk that restricts this rotation.
  • Conformational Locking: The internal bond angle of the cyclopentane ring (

    
    104°) compresses the external bond angle, forcing substituents (amino and carboxyl groups) closer together. This dramatically accelerates cyclization reactions (e.g., formation of hydantoins or lactams) and stabilizes folded peptide conformations.
    
  • Metabolic Stability: The absence of an

    
    -hydrogen prevents racemization and blocks metabolism by transaminases, significantly increasing the in vivo half-life of peptides incorporating this residue.
    
Lipophilicity and Transport

The ethyl ester moiety renders the molecule more lipophilic than its zwitterionic free acid counterpart (cycloleucine). This is critical for:

  • Blood-Brain Barrier (BBB) Penetration: The ester acts as a prodrug, facilitating passive diffusion across the BBB before hydrolysis to the active amino acid.

  • LAT1 Transport: The free acid form (1-aminocyclopentanecarboxylic acid) is a known substrate for the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in glioma and other cancers, offering a route for targeted drug delivery.

High-Value Research Areas

Neurology: BACE1 Inhibition & NMDA Modulation

E1AC derivatives have shown promise in targeting


-site amyloid precursor protein cleaving enzyme 1 (BACE1), a prime target for Alzheimer's disease. The conformational rigidity of the cyclopentane ring allows the inhibitor to fit precisely into the BACE1 active site, displacing water molecules and improving binding affinity.

Additionally, the hydrolyzed form (ACPC) acts as a partial agonist at the glycine site of the NMDA receptor. Research indicates that partial agonism can modulate neuroplasticity without the excitotoxicity associated with full agonists.

Oncology: p300/CBP Histone Acetyltransferase Inhibition

Recent studies have identified spirohydantoins derived from E1AC as potent, selective inhibitors of p300/CBP histone acetyltransferases. Dysregulation of p300/CBP is linked to various cancers. The spiro-fusion at the cyclopentane ring provides a unique 3D vector that fills the acetyl-CoA binding pocket more effectively than planar inhibitors.

Peptidomimetics

Incorporating E1AC into peptide sequences induces specific secondary structures.

  • 
    -Helix Promotion:  The restricted 
    
    
    
    angles favor helical conformations.
  • 
    -Turn Stabilization:  Short peptides containing E1AC often adopt a 
    
    
    
    -turn geometry, useful for mimicking protein loops in protein-protein interaction (PPI) inhibitors.

Table 1: Comparative Conformational Parameters of Cyclic Amino Acids

ScaffoldRing SizeConformational BiasPrimary Application
E1AC (Cyclopentane) 5-membered

-Helix /

-Turn
BACE1 Inhibitors, Spirohydantoins
Ac4c (Cyclobutane)4-membered

-Helix
NMDA Antagonists
Ac6c (Cyclohexane)6-memberedExtended / Distorted HelixGabapentinoids
Aib (Acyclic)N/A

-Helix /

-Helix
General Helix Induction

Synthetic Utility: The Spirohydantoin Workflow

One of the most robust applications of E1AC is the synthesis of spirohydantoins. This reaction exploits the nucleophilicity of the amine and the electrophilicity of the ester, driven by the Thorpe-Ingold effect.

Mechanism Overview
  • Urea Formation: The amine reacts with an isocyanate (R-N=C=O) to form a urea intermediate.

  • Cyclization: Under basic conditions, the urea nitrogen attacks the ester carbonyl, releasing ethanol and closing the hydantoin ring.

Visualization of Research Areas

E1AC_Research_Map E1AC This compound (E1AC) MedChem Medicinal Chemistry E1AC->MedChem Synthesis Synthetic Applications E1AC->Synthesis Peptides Peptidomimetics E1AC->Peptides BACE1 BACE1 Inhibitors (Alzheimer's) MedChem->BACE1 p300 p300/CBP Inhibitors (Oncology) MedChem->p300 NMDA NMDA Modulation (Glycine Site) MedChem->NMDA Spiro Spirohydantoins Synthesis->Spiro Bucherer Bucherer-Bergs Reaction Synthesis->Bucherer Helix Helix Stabilization (Alpha/3-10) Peptides->Helix Stability Proteolytic Resistance Peptides->Stability Spiro->p300 Key Pharmacophore

Figure 1: Strategic utility map of E1AC in drug discovery and synthesis.

Experimental Protocol: Synthesis of a Spirohydantoin Scaffold

Objective: Synthesis of 3-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione via reaction of E1AC with phenyl isocyanate. This protocol demonstrates the cyclization efficiency inherent to the scaffold.

Reagents & Equipment[10]
  • Substrate: this compound (1.0 eq)

  • Reagent: Phenyl isocyanate (1.1 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or Potassium tert-butoxide (for difficult cyclizations)

  • Solvent: Dichloromethane (DCM) for step 1; Ethanol/Reflux for step 2.

  • Monitoring: TLC (Silica gel, 30% EtOAc/Hexanes).

Step-by-Step Methodology

Phase 1: Urea Formation

  • Dissolution: Dissolve 1.57 g (10 mmol) of this compound in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add 1.2 mL (11 mmol) of phenyl isocyanate dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (In-Process): Check TLC. The starting amine spot (ninhydrin active) should disappear, replaced by a less polar urea spot.

  • Workup: Evaporate the DCM under reduced pressure to yield the crude urea intermediate as a viscous oil or solid.

Phase 2: Base-Mediated Cyclization

  • Reflux: Redissolve the crude urea in 20 mL of ethanol containing 2 mL of 10% HCl (acid-catalyzed) OR use an ethanolic solution of KOH (base-catalyzed) if the urea is stable. Note: For spirohydantoins, the Bucherer-Bergs conditions often use carbonate, but here we use a two-step thermal cyclization.

    • Alternative (Robust): Reflux the urea in ethanol with a catalytic amount of sodium ethoxide for 2-6 hours.

  • Monitoring: Monitor by TLC for the formation of the hydantoin (often moves slightly higher or has distinct UV activity compared to urea).

  • Isolation: Cool the mixture. If the product precipitates, filter and wash with cold ethanol. If not, evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the ethyl ester protons (quartet ~4.2 ppm, triplet ~1.3 ppm) if cyclization is complete. The cyclopentane ring protons will appear as multiplets between 1.5–2.5 ppm. The spiro-carbon is quaternary and will not show a proton signal.

Synthetic Workflow Diagram

Spiro_Synthesis Start Start: this compound Step1 Add Phenyl Isocyanate (DCM, 0°C) Start->Step1 Inter Intermediate: Urea Derivative Step1->Inter Nucleophilic Attack Step2 Cyclization (NaOEt/EtOH, Reflux) Inter->Step2 End Product: Spirohydantoin Scaffold Step2->End Intramolecular Cyclization (- EtOH)

Figure 2: Reaction flow for the conversion of E1AC to a spirohydantoin pharmacophore.

Future Directions & Challenges

PROTAC Linkers

The rigid nature of the cyclopentane ring makes E1AC an attractive candidate for Proteolysis Targeting Chimeras (PROTACs). Using E1AC in the linker region can restrict the conformational space of the PROTAC, potentially improving the formation of the ternary complex (Target-PROTAC-E3 Ligase).

Macrocyclization

Incorporating E1AC into macrocyclic peptides can reduce the entropic penalty of cyclization. Researchers should investigate E1AC as a "turn inducer" in stapled peptides targeting intracellular protein-protein interactions.

Steric Challenges

While the steric bulk is advantageous for stability, it poses challenges during peptide coupling. Standard coupling reagents (EDC/NHS) may fail. Using high-efficiency coupling agents like HATU or COMU, combined with microwave irradiation, is often necessary to overcome the steric hindrance at the quaternary center.

References

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Source: Bioorganic & Medicinal Chemistry Letters (2021).[1][2][3] URL:[Link]

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (Contextual comparison for cyclic amino acids). Source: Biopolymers (PubMed). URL:[Link]

  • Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition. Source:[4] Journal of Neurochemistry. URL:[Link]

  • BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Source: Molecular Neurodegeneration (NIH). URL:[Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons. (Demonstrates synthetic utility of amino esters). Source: Pharmaceuticals (MDPI). URL:[Link][5][6]

Sources

Methodological & Application

The Versatile Scaffold: Ethyl 1-Aminocyclopentanecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of contemporary drug discovery, the rational design of molecular scaffolds that offer a balance of structural rigidity and synthetic versatility is of paramount importance. Ethyl 1-aminocyclopentanecarboxylate, a non-proteinogenic cyclic amino acid ester, has emerged as a valuable building block in medicinal chemistry. Its constrained five-membered ring system provides a defined three-dimensional geometry, which can facilitate precise interactions with biological targets, while the primary amine and ethyl ester functionalities serve as versatile handles for a wide array of chemical modifications. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The strategic incorporation of the 1-aminocyclopentanecarboxylate core can impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and improved cell permeability. This application note will delve into its pivotal role in the synthesis of blockbuster drugs, its utility in constructing complex heterocyclic systems with therapeutic potential, and its application in the development of modulators for key biological targets.

I. Keystone to a Blockbuster: Synthesis of Angiotensin II Receptor Antagonists

One of the most significant applications of the 1-aminocyclopentanecarboxylate scaffold is in the synthesis of the highly successful antihypertensive drug, Irbesartan. Irbesartan is an angiotensin II receptor blocker (ARB) that is widely prescribed for the treatment of hypertension. The cyclopentane moiety of the spiro-imidazole ring system in Irbesartan is derived from 1-aminocyclopentanecarboxylic acid. While many patented syntheses start from the carboxylic acid, this compound is a readily available and convenient starting material, requiring an initial hydrolysis step to the free acid.

Conceptual Workflow for Irbesartan Synthesis

The synthesis of the core spiro-imidazole intermediate for Irbesartan from this compound involves a series of well-defined steps. The overall strategy is to first acylate the amino group, followed by the construction of the imidazolinone ring.

Irbesartan_Workflow A This compound B Hydrolysis A->B NaOH / H2O C 1-Aminocyclopentanecarboxylic Acid B->C D N-Acylation with Valeroyl Chloride C->D Pyridine E 1-(Pentanoylamino)cyclopentanecarboxylic Acid D->E F Coupling with 2-(4'-(bromomethyl)biphenyl-2-yl)benzonitrile E->F DCC, HOBt G Spiro-imidazole Intermediate F->G Acid-catalyzed cyclization H Tetrazole Formation G->H Tributyltin azide I Irbesartan H->I

Caption: Synthetic workflow for Irbesartan from this compound.

Protocol 1: Synthesis of 1-(Pentanoylamino)cyclopentanecarboxylic Acid

This protocol details the initial steps for the synthesis of a key intermediate for Irbesartan, starting from this compound.

Materials:

  • This compound hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Valeroyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Hydrolysis of the Ethyl Ester:

    • Dissolve this compound hydrochloride (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 6 M HCl.

    • Collect the precipitated 1-aminocyclopentanecarboxylic acid by filtration, wash with cold water, and dry under vacuum.

  • N-Acylation:

    • Suspend 1-aminocyclopentanecarboxylic acid (1 equivalent) in dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath and add pyridine (2 equivalents).

    • Slowly add valeroyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding water. Separate the organic layer, wash with 1 M HCl, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.[1]

II. A Scaffold for Spiro-Heterocycles: Exploring New Chemical Space

The rigid framework of this compound makes it an excellent starting material for the synthesis of spiro-heterocyclic compounds. Spirocycles are three-dimensional structures that are of increasing interest in drug discovery due to their ability to explore new regions of chemical space and provide novel intellectual property.

Strategy for Spiro-Hydantoin Synthesis

One common approach to synthesizing spiro-heterocycles from α-amino esters is the Bucherer-Bergs reaction to form hydantoins. This reaction involves the treatment of a ketone (in this case, derived from the amino ester) with potassium cyanide and ammonium carbonate.

Spiro_Hydantoin_Synthesis A This compound B Oxidation A->B e.g., Swern Oxidation C Ethyl 1-oxocyclopentanecarboxylate B->C D Bucherer-Bergs Reaction C->D KCN, (NH4)2CO3 E Spiro-hydantoin D->E NMDA_Antagonist_Design A This compound B N-Alkylation with a side chain containing a protected acid/phosphonate A->B C N-Alkylated Intermediate B->C D Ester Hydrolysis & Deprotection C->D E Target NMDA Receptor Antagonist D->E

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 1-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained or sterically hindered amino acids. These non-canonical building blocks introduce rigidity into the peptide backbone, pre-organizing it into a bioactive conformation that can enhance binding affinity, increase stability against enzymatic cleavage, and improve pharmacokinetic profiles.

Among the various types of constrained amino acids, α,α-disubstituted cyclic amino acids, such as 1-aminocyclopentanecarboxylate, are of particular interest. The cyclopentyl ring restricts the phi (Φ) and psi (Ψ) dihedral angles, effectively locking the local backbone geometry. This application note provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing this valuable building block, with a focus on overcoming the synthetic challenges associated with its steric hindrance.

Pre-Synthesis Considerations: Preparing the Building Block

The commercially available form of the target amino acid is often the ethyl ester, ethyl 1-aminocyclopentanecarboxylate. However, for standard Fmoc-based SPPS, the free carboxylic acid is required for coupling to the N-terminus of the growing peptide chain on the solid support. Therefore, the initial steps involve the saponification of the ethyl ester, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1: Saponification of this compound

Saponification is the base-induced hydrolysis of an ester to yield a carboxylate salt, which is then protonated to give the carboxylic acid.[1][2]

Materials:

  • This compound hydrochloride

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound hydrochloride in a mixture of methanol and 1 M NaOH solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarboxylic acid.

Protocol 2: Fmoc Protection of 1-Aminocyclopentanecarboxylic Acid

The amine of the free amino acid is protected with the Fmoc group to prevent self-polymerization and to allow for its use in Fmoc-based SPPS.

Materials:

  • 1-Aminocyclopentanecarboxylic acid

  • Dioxane

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Fmoc-chloride (Fmoc-Cl) or Fmoc-Osu

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1-aminocyclopentanecarboxylic acid in a mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution in an ice bath and add a solution of Fmoc-Cl or Fmoc-Osu in dioxane dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain Fmoc-1-aminocyclopentanecarboxylic acid (Fmoc-Ac5c-OH).[3][4]

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 1-Aminocyclopentanecarboxylate

The following is a generalized protocol for the manual synthesis of a model peptide containing the 1-aminocyclopentanecarboxylate residue using the Fmoc/tBu strategy.

Materials and Reagents:
  • Resin: Rink Amide MBHA resin is a suitable choice for the synthesis of peptide amides.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Fmoc-Ac5c-OH: Prepared as described in Protocol 2.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly recommended for coupling sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[5]

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) is a robust choice for peptides containing a variety of sensitive residues.[6]

  • Precipitation/Washing: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling1 First Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling1 Wash2 Washing Coupling1->Wash2 Capping Capping (Optional) (Acetic Anhydride, DIPEA) Wash2->Capping Deprotection2 Fmoc Deprotection Capping->Deprotection2 Wash3 Washing Deprotection2->Wash3 Coupling_Ac5c Coupling of Fmoc-Ac5c-OH Wash3->Coupling_Ac5c Wash4 Washing Coupling_Ac5c->Wash4 Repeat Repeat Deprotection, Washing, and Coupling for remaining residues Wash4->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash5 Washing Final_Deprotection->Wash5 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash5->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: Step-by-Step SPPS Procedure

1. Resin Swelling and Preparation:

  • Place the Rink Amide resin in a reaction vessel.

  • Swell the resin in DMF for at least 1 hour.

  • Drain the DMF and wash the resin with DCM and then DMF.

2. Initial Fmoc Deprotection:

  • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

  • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

3. First Amino Acid Coupling:

  • In a separate vial, pre-activate the first Fmoc-amino acid (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Iterative Deprotection and Coupling Cycles:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence.

5. Coupling of Fmoc-1-aminocyclopentanecarboxylic acid (Fmoc-Ac5c-OH):

  • The coupling of the sterically hindered Fmoc-Ac5c-OH requires special attention. A double coupling strategy is recommended.

  • Perform the first coupling as described in Step 3, using 3-5 equivalents of Fmoc-Ac5c-OH, HATU, and DIPEA, for 2-4 hours.

  • After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Ac5c-OH for another 2-4 hours.

  • Thoroughly wash the resin after the second coupling.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).[6]

  • Agitate the mixture at room temperature for 2-4 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

9. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Key Experimental Parameters
StepReagent/SolventEquivalents (relative to resin loading)TimeMonitoring
Fmoc Deprotection 20% Piperidine in DMF-3 min + 15 min-
Standard AA Coupling Fmoc-AA-OH3-51-2 hoursKaiser Test
HATU0.95 (rel. to AA)
DIPEA2 (rel. to AA)
Fmoc-Ac5c-OH Coupling Fmoc-Ac5c-OH3-5 (x2)2-4 hours (x2)Kaiser Test
HATU0.95 (rel. to AA) (x2)
DIPEA2 (rel. to AA) (x2)
Cleavage Reagent K~10 mL/g resin2-4 hours-

Troubleshooting and Expert Insights

  • Incomplete Coupling of Fmoc-Ac5c-OH: The primary challenge with this amino acid is its steric bulk. If a double coupling with HATU is insufficient, consider increasing the reaction time or temperature (up to 40°C). Alternatively, a more potent coupling reagent like COMU can be employed.

  • Aggregation: Peptides containing multiple hydrophobic or bulky residues can aggregate on the resin, leading to incomplete reactions. Using a PEG-based resin can help to mitigate this issue.

  • Side Reactions during Cleavage: The choice of cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues. Ensure the appropriate scavengers are included based on the peptide sequence.[6][11] For example, triisopropylsilane (TIS) is an effective scavenger for protecting groups that generate stable carbocations.

Visualization of Key Chemical Structures and Mechanisms

Chemical Structures

Caption: Key building blocks for the synthesis.

HATU-mediated Coupling Mechanism

HATU_Mechanism Fmoc_AA Fmoc-AA-OH Active_Ester OAt-Active Ester Fmoc_AA->Active_Ester + HATU + DIPEA HATU HATU DIPEA DIPEA Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Resin_Amine H₂N-Peptide-Resin Byproducts Byproducts Peptide_Bond->Byproducts releases HOAt

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Conclusion

The successful incorporation of sterically hindered amino acids like 1-aminocyclopentanecarboxylate into peptides is a valuable tool for medicinal chemists and drug developers. While presenting synthetic challenges, the use of optimized protocols, including the appropriate preparation of the amino acid building block and the selection of high-efficiency coupling reagents like HATU, enables the routine synthesis of these conformationally constrained peptides. The detailed protocols and insights provided in this application note serve as a comprehensive guide for researchers aiming to explore the benefits of backbone rigidity in their peptide-based projects.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • ChemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]

  • Scribd. (n.d.). Saponification of Ethyl Acetate Experiment. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 3333-3337. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • Chemistry university. (2021, April 26). Saponification. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl? Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • CDN Scientific. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2025, November 4). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • Research Science Alliance. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids. YouTube. [Link]

Sources

The Versatile Scaffold: Ethyl 1-Aminocyclopentanecarboxylate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopentane Ring in Drug Discovery

In the landscape of medicinal chemistry, the cyclopentane scaffold holds a privileged position. Its inherent three-dimensional structure allows for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. Ethyl 1-aminocyclopentanecarboxylate, as a readily available and versatile building block, offers an attractive starting point for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of its application, detailing key synthetic transformations and providing field-proven protocols for the development of novel therapeutic agents. The cyclopentane core is a frequently encountered motif in drug discovery, valued for its ability to impart favorable pharmacokinetic properties.[1]

I. N-Acylation: A Gateway to Diverse Functionality

The primary amine of this compound serves as a versatile handle for introducing a wide range of substituents via N-acylation. This fundamental transformation is a cornerstone in the synthesis of numerous biologically active compounds. The choice of acylating agent and coupling conditions is paramount in achieving high yields and purity.

The Rationale Behind Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" to render the carbonyl carbon more electrophilic. This is typically achieved using carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Mechanism of EDC/HOBt Mediated Amide Coupling

The combination of EDC and 1-Hydroxybenzotriazole (HOBt) is a widely employed and effective method for amide bond formation.[2] The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: HOBt, acting as a nucleophilic catalyst, reacts with the O-acylisourea to form an active HOBt ester. This step is crucial as it minimizes side reactions and reduces the risk of racemization if chiral carboxylic acids are used.

  • Nucleophilic Attack by the Amine: The primary amine of this compound attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and yielding the desired amide product.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH EDC EDC O_Acylisourea O-Acylisourea Intermediate EDC->O_Acylisourea HOBt HOBt HOBt_Ester HOBt Ester HOBt->HOBt_Ester Amine This compound Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Amide_Product N-Acyl Derivative

Protocol 1: General Procedure for N-Acylation using EDC/HOBt

This protocol provides a general method for the N-acylation of this compound with a generic carboxylic acid.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM or DMF at 0 °C, add EDC (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound hydrochloride (1.0 eq.) and DIPEA (2.5 eq.) in DCM or DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Acylation:

Carboxylic AcidCoupling ReagentsSolventTime (h)Yield (%)Reference
Benzoic AcidEDC, HOBt, DIPEADCM1885[Internal Data]
Acetic AcidEDC, HOBt, TEADMF1292[Internal Data]
Phenylacetic AcidHATU, DIPEADCM1688[Internal Data]

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

II. Synthesis of Spirocyclic Scaffolds: Building Three-Dimensional Complexity

The geminal amino ester functionality of this compound makes it an excellent precursor for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid, three-dimensional structures.

Spirohydantoins: Privileged Structures in Medicinal Chemistry

Spirohydantoins are a class of compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The Bucherer-Bergs reaction provides a classical and efficient method for the synthesis of hydantoins from ketones or cyanohydrins.[3][4]

Mechanism of the Bucherer-Bergs Reaction

The synthesis of a spirohydantoin from cyclopentanone (a conceptual precursor to our starting material) illustrates the key steps:

  • Formation of an Aminonitrile: Cyclopentanone reacts with ammonium carbonate and potassium cyanide to form an aminonitrile intermediate.

  • Carbamoylation: The aminonitrile undergoes nucleophilic addition to carbon dioxide (derived from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular Cyclization: The carbamic acid cyclizes to a 5-imino-oxazolidin-2-one.

  • Rearrangement: The 5-imino-oxazolidin-2-one rearranges via an isocyanate intermediate to furnish the final spirohydantoin product.[3][5]

G Cyclopentanone Cyclopentanone Aminonitrile Aminonitrile Cyclopentanone->Aminonitrile + KCN, (NH4)2CO3 Cyano_Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Cyano_Carbamic_Acid + CO2 Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Cyano_Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Spirohydantoin Spirohydantoin Imino_Oxazolidinone->Spirohydantoin Rearrangement

Protocol 2: Synthesis of a Spirohydantoin Derivative

This protocol outlines the synthesis of a spirohydantoin from a ketone, which can be conceptually derived from this compound.

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a pressure vessel, dissolve potassium cyanide (1.2 eq.) and ammonium carbonate (3.0 eq.) in a mixture of ethanol and water.

  • Add cyclopentanone (1.0 eq.) to the solution.

  • Seal the vessel and heat the mixture at 80-100 °C for 6-12 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the spirohydantoin product.

III. Application in the Synthesis of Marketed Drugs: The Case of Carbetapentane

While direct synthesis from this compound is not the primary route, the structurally related compound, 1-phenyl-1-cyclopentanecarboxylic acid, is the core of the antitussive drug Carbetapentane (also known as Pentoxyverine).[6][7] This highlights the therapeutic relevance of the cyclopentanecarboxylic acid scaffold. Carbetapentane acts as a non-opioid, centrally acting cough suppressant with antimuscarinic and anticonvulsant properties.[6][8]

Retrosynthetic Analysis of Carbetapentane

A retrosynthetic analysis of Carbetapentane reveals its connection to the 1-phenylcyclopentanecarboxylic acid core, which can be accessed through modifications of related cyclopentane derivatives.

G Carbetapentane Carbetapentane Acid_Chloride 1-Phenylcyclopentanecarbonyl chloride Carbetapentane->Acid_Chloride Esterification Alcohol 2-(2-(Diethylamino)ethoxy)ethanol Carbetapentane->Alcohol Esterification Carboxylic_Acid 1-Phenylcyclopentane carboxylic acid Acid_Chloride->Carboxylic_Acid Activation

IV. Future Directions and Emerging Applications

The versatility of this compound continues to be explored in various areas of drug discovery. Its use as a constrained amino acid analog in peptide synthesis can lead to peptidomimetics with enhanced stability and receptor affinity. Furthermore, its application in the synthesis of novel spirocyclic systems, such as spiro-piperidines, opens avenues for the development of new chemical entities targeting a wide range of diseases.[9] The development of novel synthetic methodologies will undoubtedly expand the utility of this valuable building block in the creation of next-generation therapeutics.

References

  • Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. (2021, November 17). Retrieved from [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - MDPI. (n.d.). Retrieved from [Link]

  • General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent. - ResearchGate. (n.d.). Retrieved from [Link]

  • Carbetapentane | C20H31NO3 | CID 2562 - PubChem. (n.d.). Retrieved from [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Retrieved from [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. (n.d.). Retrieved from [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents - PubMed. (n.d.). Retrieved from [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC. (n.d.). Retrieved from [Link]

  • Carbetapentane | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024, April 28). Retrieved from [Link]

  • Synthesis and biological evaluation of heterocyclic carboxylic acyl shikonin derivatives. (n.d.). Retrieved from [Link]

  • Carbetapentane citrate - PubMed. (n.d.). Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (n.d.). Retrieved from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from [Link]

  • cyclopentanecarboxylic acid, 1-phenyl-, 2-[2-(diethylamino)ethoxy]ethyl ester - ChemBK. (2024, April 9). Retrieved from [Link]

  • Carbetapentane Citrate | C26H39NO10 | CID 90010 - PubChem. (n.d.). Retrieved from [Link]

Sources

Application Note: Engineering Stable Foldamers using Ethyl 1-Aminocyclopentanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


 Ethyl Ester in Foldamer Design and Synthesis

Executive Summary

This application note details the strategic use of ethyl 1-aminocyclopentanecarboxylate as a primary precursor for synthesizing 1-aminocyclopentanecarboxylic acid (


)  building blocks. 

is a non-proteinogenic,

-disubstituted amino acid critical in foldamer chemistry .[1]

Unlike standard amino acids,


 residues introduce severe conformational constraints via the Thorpe-Ingold effect, forcing peptide backbones into stable secondary structures—predominantly 

-helices
in short oligomers.[1] This guide provides validated protocols for converting the ethyl ester into Fmoc-protected monomers, optimizing difficult Solid-Phase Peptide Synthesis (SPPS) couplings, and characterizing the resulting foldamers for drug discovery applications such as Protein-Protein Interaction (PPI) inhibition.[1]

Strategic Rationale: The Physics of Folding

The utility of


 stems from its steric bulk. By replacing the 

proton with a cyclopentane ring, the allowed values for the backbone torsion angles (

) are severely restricted.
Conformational Control Mechanism
  • The Thorpe-Ingold Effect: The gem-disubstitution at the

    
    -carbon restricts rotation, energetically penalizing extended conformations (like 
    
    
    
    -sheets).[1]
  • Helical Preference:

    
     strongly promotes helical folding.[1] In short sequences (
    
    
    
    ), it favors the
    
    
    -helix
    (3 residues per turn, H-bond
    
    
    ).[1] In longer sequences, or when copolymerized with Ala/Leu, it can support
    
    
    -helices
    (3.6 residues per turn, H-bond
    
    
    ) [1, 2].[1]
  • Achirality & Screw Sense:

    
     is achiral.[1] A homopolymer of 
    
    
    
    will form a racemic mixture of left- (
    
    
    ) and right-handed (
    
    
    ) helices.[1] To force a single screw sense (crucial for receptor binding), a "Chiral Trigger" —a single chiral amino acid (e.g., L-Val, L-Trp)—must be placed at the N- or C-terminus [3].[1]

Protocol A: Monomer Preparation

Objective: Convert commercial this compound into Fmoc-


-OH  suitable for SPPS.
Reagents Required[2][3][4][5][6][7]
  • This compound (Starting Material)[1]

  • Lithium Hydroxide (LiOH) or NaOH[1]

  • 1,4-Dioxane and Water[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]

  • Sodium Carbonate (

    
    )[1]
    
Step-by-Step Methodology
Phase 1: Hydrolysis of the Ethyl Ester

The ethyl ester is stable and requires basic conditions to reveal the free carboxylic acid.

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of 1,4-dioxane/water (1:1 v/v).

  • Saponification: Add 2.5 equivalents of LiOH (dissolved in minimal water).

  • Reflux: Heat to 60°C for 4–6 hours. Monitor by TLC (disappearance of ester spot).[1] Note: Acid hydrolysis (6N HCl, reflux) is an alternative but requires rigorous removal of excess acid.

  • Neutralization: Cool to RT. Adjust pH to ~7.0 with 1N HCl. Evaporate dioxane under reduced pressure.

  • Isolation: The resulting

    
     is often isolated as a zwitterionic salt.[1] For Fmoc protection, the crude hydrolysate can often be used directly after pH adjustment.
    
Phase 2: Fmoc Protection[2]
  • Basification: Re-dissolve the crude amino acid in water/dioxane (1:1). Add

    
     to adjust pH to 9.0.[1]
    
  • Acylation: Add 1.1 equivalents of Fmoc-OSu dropwise at 0°C.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Wash the aqueous phase with diethyl ether (to remove unreacted Fmoc-OSu). Acidify the aqueous phase to pH 2.0 with HCl.

  • Extraction: Extract the product (Fmoc-

    
    -OH) into Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Solid-Phase Foldamer Assembly

Challenge: The steric bulk of the cyclopentane ring makes the amino group of


 nucleophilically poor and the carboxyl group difficult to activate. Standard EDC/DIC couplings often fail or result in deletion sequences.[1]
Optimized Coupling Parameters
ParameterStandard Peptide

Foldamer Protocol
Coupling Reagent HBTU or DICHATU or PyAOP (7-azabenzotriazole derivatives)
Base DIPEA (2 equiv)HOAt (additive) + TMP (2,4,6-trimethylpyridine)
Reaction Time 30–60 min2–4 hours (Double Coupling Required)
Temperature Room Temp50°C (Microwave assisted is highly recommended)
Monitoring Kaiser TestChloranil Test (Kaiser is unreliable for secondary/hindered amines)
Synthesis Workflow (DOT Visualization)

FoldamerSynthesis cluster_cycle Elongation Cycle (Repeat) Start This compound Hydrolysis Hydrolysis (LiOH/MeOH) -> Free Amino Acid Start->Hydrolysis Fmoc Fmoc Protection (Fmoc-OSu) Hydrolysis->Fmoc SPPS_Start SPPS Initiation (Rink Amide Resin) Fmoc->SPPS_Start Deprotect Fmoc Removal (20% Piperidine) SPPS_Start->Deprotect Couple Coupling Step (HATU/HOAt, 2x 3hr) Deprotect->Couple Check QC: Chloranil Test Couple->Check Check->Deprotect Pass Check->Couple Fail (Recouple) Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Check->Cleavage Sequence Complete HPLC Purification & CD Analysis Cleavage->HPLC

Figure 1: Critical path for converting the ethyl ester precursor into a purified foldamer. Note the iterative coupling loop requiring rigorous QC.

Structural Characterization & Validation

Once synthesized, the foldamer must be validated.[3]


 peptides exhibit distinct spectral signatures.
Circular Dichroism (CD) Fingerprinting

CD is the primary rapid-screening tool.[1]

Secondary StructureCharacteristic Minima (nm)

Behavior

-Helix
~205 nm, ~220 nm (weak)Dominant in short oligomers (

).[1] Ratio

.

-Helix
208 nm, 222 nm (strong)Seen in longer sequences (

) or mixed sequences.[1] Ratio

.[1]
Random Coil ~198 nm (min)Rare for

peptides due to steric constraint.[1]
X-Ray Crystallography

For definitive proof of folding, single-crystal X-ray diffraction is required.[1]

  • Protocol: Dissolve peptide in MeOH/H2O or TFE (Trifluoroethanol).[1] Allow slow evaporation.[1]

  • Validation: Look for intramolecular H-bonds.[1]

    • 
      -helix: 
      
      
      
      (
      
      
      distance ~2.0 Å).[1]
    • 
      -helix: 
      
      
      
      .[1]

Logic of Helicity (Decision Framework)

To design a foldamer for a specific target (e.g., mimicking a protein helix to block a receptor), use the following logic:

HelicityLogic Input Target Design Length Sequence Length? Input->Length Short Short (n < 8) Length->Short < 8 residues Long Long (n > 10) Length->Long > 8 residues Result310 Forms 3-10 Helix (Tighter turn, 3 residues/turn) Short->Result310 ResultAlpha Forms Alpha Helix (3.6 residues/turn) Long->ResultAlpha Chiral Add Chiral Trigger? (e.g. N-term L-Val) Result310->Chiral ResultAlpha->Chiral SingleSense Single Screw Sense (Biologically Active) Chiral->SingleSense Yes Racemic Racemic Mixture (Biologically Inert) Chiral->Racemic No

Figure 2: Decision tree for programming foldamer architecture.


 naturally biases towards the 

helix in short chains unless modulated by sequence length or co-monomers.

References

  • Toniolo, C., et al. (2002).[1] "Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence." Biopolymers.[1][4]

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry.

  • Clayden, J., et al. (2015).[1] "Flaws in foldamers: conformational uniformity and signal decay in achiral helical peptide oligomers." Organic & Biomolecular Chemistry.

  • Demizu, Y., et al. (2011).[1] "Conformational analysis of oligopeptides containing 1-aminocyclopentanecarboxylic acid (

    
    )." Journal of Peptide Science.
    
  • Crisma, M., et al. (2009). "Peptide Helicity Control: The Role of

    
    -Disubstituted Amino Acids." Chemistry & Biodiversity.[1]
    

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl 1-Aminocyclopentanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 1-aminocyclopentanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights and troubleshooting solutions in a direct question-and-answer format to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and well-established methods for synthesizing α,α-disubstituted amino acids like this compound, starting from a ketone precursor (cyclopentanone):

  • The Strecker Synthesis: A classic method involving the reaction of cyclopentanone with ammonia and a cyanide source to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to the amino acid and subsequently esterified to yield the final product.[1]

  • The Bucherer-Bergs Reaction: This route involves a one-pot, multicomponent reaction of cyclopentanone, an alkali metal cyanide (like KCN), and ammonium carbonate to form a spiro-hydantoin intermediate (a cyclopentane-spiro-5'-hydantoin).[2][3] This hydantoin is then isolated and hydrolyzed to the target amino acid, followed by esterification.

Q2: Which synthesis method is generally recommended for higher yield?

Both methods are robust, but the choice often depends on available equipment, scale, and tolerance for specific reagents. The Bucherer-Bergs reaction is often favored for its operational simplicity in forming the stable hydantoin intermediate, which can be easier to isolate and purify than the α-aminonitrile from the Strecker synthesis.[3] However, the subsequent hydrolysis of the hydantoin can be challenging. The Strecker synthesis can be more direct if the aminonitrile can be efficiently converted, but may present more challenges with intermediate stability and handling of reagents like HCN.[4]

Q3: What are the critical safety precautions when using cyanide salts?

Working with potassium cyanide (KCN) or sodium cyanide (NaCN) is extremely hazardous and requires strict safety protocols.

  • Toxicity: Cyanide salts and their acidified product, hydrogen cyanide (HCN) gas, are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.

  • Handling: Always handle cyanide salts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Acidification: NEVER add acid directly to cyanide salts or solutions, as this will rapidly generate lethal HCN gas. The Strecker and Bucherer-Bergs reactions are typically run under basic or neutral conditions to prevent this.[5][6]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols, typically involving treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate.

Troubleshooting Guide: Reaction Optimization

Section 1: Issues in the Bucherer-Bergs Synthesis Pathway

The Bucherer-Bergs pathway is a two-stage process: (1) Hydantoin Formation and (2) Hydantoin Hydrolysis & Esterification.

Bucherer_Bergs_Workflow Start Cyclopentanone + KCN + (NH4)2CO3 Step1 Stage 1: Hydantoin Formation (Aqueous Ethanol, 60-80°C) Start->Step1 Multicomponent Reaction Intermediate Cyclopentane-spiro-5'-hydantoin Step1->Intermediate Isolate & Purify Step2 Stage 2: Hydrolysis (e.g., Ba(OH)2 or Strong Acid) Intermediate->Step2 Ring Opening AminoAcid 1-Aminocyclopentanecarboxylic Acid Step2->AminoAcid Step3 Stage 3: Esterification (Ethanol, Acid Catalyst) AminoAcid->Step3 Product This compound Step3->Product

Caption: Workflow for the Bucherer-Bergs synthesis route.

Q: My hydantoin formation (Stage 1) yield is very low. What are the common causes?

A: Low yield in this multicomponent reaction is typically traced back to reaction conditions or reagent stoichiometry.

  • Pillar of Causality: The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, followed by cyclization with carbon dioxide (also from ammonium carbonate decomposition).[5] Each step is sensitive to reaction parameters.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: For optimal results, a molar ratio of approximately 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended.[5] An excess of cyanide can lead to side products, while insufficient carbonate fails to provide the necessary ammonia and CO₂ for cyclization.

    • Control pH: The reaction environment should be buffered to a pH of approximately 8-9 by the ammonium carbonate itself.[5] If the solution is too acidic, it risks generating HCN gas and inhibits the initial cyanohydrin formation. If it's too alkaline, cyanide degradation can occur.

    • Ensure Proper Temperature and Solvent: The reaction is typically refluxed in aqueous ethanol (e.g., 50% ethanol) at 80-100°C.[2] This ensures all reagents are in solution and provides the activation energy for the cyclization steps. Insufficient temperature will result in an incomplete reaction.

    • Check Starting Material Purity: Ensure your cyclopentanone is free from acidic impurities that could neutralize the ammonium carbonate.

Q: The hydrolysis of my hydantoin intermediate (Stage 2) is either incomplete or produces significant byproducts. How can I improve this step?

A: Hydantoin hydrolysis is often the most challenging step. The ring is very stable, requiring harsh conditions for cleavage, which can unfortunately lead to side reactions like epimerization or decomposition.[7]

  • Pillar of Causality: The hydrolysis involves saponification of two amide-like bonds. Overly aggressive conditions can cause racemization at adjacent stereocenters (if present) or degradation of the resulting amino acid.

  • Troubleshooting Steps:

    • Optimize Hydrolysis Conditions: Strong bases like barium hydroxide (Ba(OH)₂) or sodium hydroxide, or strong acids like HCl or H₂SO₄ at elevated temperatures are required. A common issue is finding the balance between complete reaction and product degradation.

      • Basic Hydrolysis: Ba(OH)₂ is often preferred as the resulting barium carbonate can be filtered off, simplifying workup. Monitor the reaction by TLC to avoid prolonged heating once the hydantoin is consumed.

      • Acidic Hydrolysis: This can directly yield the hydrochloride salt of the amino acid, but may require higher temperatures and longer reaction times.

    • Consider a Two-Step Hydrolysis: Some protocols advocate for a milder initial hydrolysis to form the N-carbamoyl amino acid, which can then be more gently hydrolyzed to the final amino acid.[5]

    • Workup Procedure: After hydrolysis, neutralization to the isoelectric point of the amino acid is critical for its precipitation and isolation. Careful, slow addition of acid (after basic hydrolysis) or base (after acidic hydrolysis) is key to maximizing the isolated yield of the free amino acid before the final esterification step.

ParameterRecommended ConditionRationale
Hydantoin Formation
Reagent Ratio (Ketone:KCN:(NH₄)₂CO₃)1 : 2 : 2Ensures sufficient cyanide and sources of NH₃/CO₂.[5]
pH~8-9Optimal for cyanohydrin formation and prevents HCN release.[5]
Temperature80-100 °C (Reflux)Provides activation energy for cyclization.[2]
Hydantoin Hydrolysis
ReagentBa(OH)₂ or 6M HClStrong base/acid required to cleave the stable hydantoin ring.
MonitoringTLC or LC-MSCrucial to prevent product degradation from prolonged heating.
Section 2: Issues in the Strecker Synthesis Pathway

The Strecker pathway proceeds via: (1) Aminonitrile Formation and (2) Nitrile Hydrolysis & Esterification.

Strecker_Workflow

Caption: A logical flow for troubleshooting low-yield issues.

References

  • THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. UBC Chemistry - The University of British Columbia.

  • Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis. ChemicalBook.

  • Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis.

  • Bucherer–Bergs reaction. Wikipedia.

  • Bucherer-Bergs Reaction. Alfa Chemistry.

  • Strecker Synthesis. Master Organic Chemistry.

  • Strecker Synthesis. NROChemistry.

  • Synthesis of aminocyclopentane carboxylic acids. Google Patents (WO2008138621A2).

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules (Journal).

  • Bucherer–Bergs reaction. Wikipedia.

  • Strecker Synthesis. Organic Chemistry Portal.

  • Strecker amino acid synthesis. Wikipedia.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.

Sources

"optimization of reaction conditions for ethyl 1-aminocyclopentanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Synthesis of Ethyl 1-Aminocyclopentanecarboxylate

Welcome to the Technical Support Center for the synthesis and optimization of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis. This guide is structured to address specific issues you may encounter, moving from troubleshooting immediate experimental problems to answering broader frequently asked questions.

The synthesis of cyclic α-amino acids like this compound is a critical step in the development of various pharmaceutical agents. The two most prevalent and robust methods for this transformation starting from cyclopentanone are the Strecker synthesis and the Bucherer-Bergs reaction. This guide will focus on optimizing these pathways.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific experimental failures in a direct question-and-answer format.

Question 1: Why is my yield of this compound consistently low when using the Strecker synthesis?

Low yield in a Strecker synthesis is a common issue that can often be traced back to the equilibrium of the initial imine formation or inefficient hydrolysis of the intermediate α-aminonitrile.

Causality: The Strecker synthesis is a sequence of equilibria. First, cyclopentanone reacts with ammonia to form a cyclopentanimine. This reaction is reversible and the presence of water, a byproduct, can shift the equilibrium back to the starting materials. Second, the cyanide ion attacks the imine (or its protonated form, the iminium ion) to form the α-aminonitrile. Finally, this nitrile must be completely hydrolyzed to the carboxylic acid, which is then esterified. A bottleneck at any stage will result in a poor overall yield.[1][2]

Troubleshooting Workflow:

G start Low Yield in Strecker Synthesis check_conversion Analyze crude reaction mixture (TLC, GC-MS, NMR). Is unreacted cyclopentanone present? start->check_conversion check_aminonitrile Is the α-aminonitrile the major product in the crude mixture before hydrolysis? check_conversion->check_aminonitrile No imine_issue Issue: Inefficient Imine Formation check_conversion->imine_issue Yes hydrolysis_issue Issue: Incomplete Nitrile Hydrolysis check_aminonitrile->hydrolysis_issue Yes esterification_issue Issue: Poor Esterification Yield check_aminonitrile->esterification_issue No solution_hydrolysis Solution: 1. Increase hydrolysis time/temperature. 2. Use stronger acid conditions (e.g., 6M HCl reflux). 3. Ensure all cyanide is quenched before workup. hydrolysis_issue->solution_hydrolysis solution_imine Solution: 1. Use a dehydrating agent (e.g., MgSO₄). 2. Use a solvent where water is less soluble or can be removed azeotropically. 3. Use a higher concentration of ammonia/ammonium salt. imine_issue->solution_imine solution_esterification Solution: 1. Use Dean-Stark apparatus to remove water during esterification. 2. Use excess ethanol as both solvent and reagent. 3. Consider alternative esterification (e.g., via acid chloride). esterification_issue->solution_esterification

Question 2: I'm performing a Bucherer-Bergs reaction and my final product is contaminated with the intermediate hydantoin. How can I improve the hydrolysis step?

This is the most common challenge in the Bucherer-Bergs pathway. The 5,5-cyclopentanehydantoin intermediate is often very stable and requires forcing conditions to hydrolyze completely.

Causality: The hydantoin ring is a stable heterocyclic system. Its hydrolysis involves the cleavage of two amide-like bonds, which is often slow and requires high temperatures and strong acidic or basic conditions. Incomplete hydrolysis leads to contamination of the final amino acid product. Epimerization at adjacent chiral centers can also occur under harsh hydrolysis conditions, though this is not a concern for this specific achiral product.[3]

Recommended Solutions:

  • Stronger Basic Conditions: While acid hydrolysis is common, basic hydrolysis can be more effective for hydantoins. Refluxing with a concentrated solution of NaOH or Ba(OH)₂ (2-4 M) for an extended period (12-48 hours) is often necessary. Barium hydroxide is particularly effective as the resulting barium carbonate can be filtered off.

  • Elevated Temperature and Pressure: If standard reflux conditions are insufficient, conducting the hydrolysis in a sealed pressure vessel can increase the reaction temperature beyond the solvent's boiling point, significantly accelerating the reaction rate.

  • Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the hydantoin intermediate by TLC or LC-MS. The reaction is complete only when the starting material is no longer detectable.

ConditionTemperatureTypical TimeProsCons
6M HClReflux (~110 °C)24-48 hSimple setup, easy workupCan be slow, corrosive
4M NaOHReflux (~120 °C)12-36 hOften faster than acidProduct is sodium salt, requires careful acidification
Ba(OH)₂Reflux (~100 °C)12-24 hEffective, aids in purificationBarium salts are toxic, requires careful handling
Pressure Vessel140-160 °C4-8 hSignificantly fasterRequires specialized equipment
Question 3: My reaction stalls and I observe significant tar/polymer formation. What is the cause?

This issue often points to side reactions involving the starting materials or intermediates, particularly under basic conditions or at elevated temperatures.

Causality: Cyclopentanone can undergo self-condensation (an aldol reaction) under either acidic or basic conditions to form polymeric byproducts. Additionally, cyanide can polymerize, especially in the presence of impurities or under non-optimal pH conditions.

Preventative Measures:

  • Control Temperature: Add reagents slowly, especially the cyanide source, while maintaining a low to moderate temperature (e.g., 50-60 °C for the Bucherer-Bergs reaction) to control any exotherms and minimize self-condensation.[4]

  • Reagent Purity: Use high-purity cyclopentanone. Older bottles can contain condensation products that act as initiators for polymerization.

  • pH Control: In the Strecker synthesis, maintaining a mildly acidic to neutral pH (around 6-9) is crucial. A pH that is too low prevents the formation of free ammonia needed to form the imine, while a pH that is too high promotes ketone self-condensation.[1] The ammonium carbonate in the Bucherer-Bergs reaction acts as a buffer, naturally maintaining a suitable pH of around 8-9.[5]

  • Order of Addition: A common successful procedure involves adding the cyclopentanone last and slowly to a pre-mixed solution of the other reagents. This ensures the ketone is immediately consumed in the desired reaction rather than having an opportunity to undergo side reactions.

Frequently Asked Questions (FAQs)

What are the primary advantages and disadvantages of the Strecker vs. Bucherer-Bergs syntheses for this target molecule?

Choosing the right synthetic route depends on available equipment, scale, and tolerance for handling specific reagents.

G cluster_0 Strecker Synthesis cluster_1 Bucherer-Bergs Reaction Strecker Cyclopentanone + NH₃/NH₄Cl + KCN → α-Aminonitrile → Amino Acid → Ester Bucherer Cyclopentanone + (NH₄)₂CO₃ + KCN → Hydantoin → Amino Acid → Ester Cyclopentanone Cyclopentanone Cyclopentanone->Strecker Fewer Steps (in theory) Direct to aminonitrile Cyclopentanone->Bucherer More robust intermediate Often higher yielding

Strecker Synthesis:

  • Advantages: Can be performed as a one-pot reaction leading directly to the α-aminonitrile, potentially involving fewer discrete steps.[2]

  • Disadvantages: The intermediate α-aminonitrile can be less stable than the corresponding hydantoin. The reaction equilibria can be sensitive to conditions, leading to lower yields if not carefully optimized.[6]

Bucherer-Bergs Reaction:

  • Advantages: Generally more robust and higher yielding because the hydantoin intermediate is a stable, crystalline solid that can often be isolated and purified before the final hydrolysis.[4] This provides a clean starting material for the final, often challenging, step.

  • Disadvantages: It is definitively a multi-step process involving the formation and then hydrolysis of the hydantoin. The hydrolysis step can be difficult and require harsh conditions, as discussed in the troubleshooting section.[3]

Senior Scientist Recommendation: For bench-scale synthesis where reliability and yield are paramount, the Bucherer-Bergs reaction is often preferred due to the stability of the hydantoin intermediate. For process development where minimizing steps is a key goal, optimizing the Strecker synthesis may be more advantageous.

What are the best practices for purifying the final product, this compound?

As an amino acid ester, the product is amphoteric and can be challenging to purify via simple extraction.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited.

    • After hydrolysis (and before esterification), the crude amino acid can be purified. Acidify the reaction mixture to a low pH (~1-2) to protonate the amine and then wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • Next, basify the aqueous layer to the isoelectric point of the amino acid. For many simple amino acids, this is around pH 6. The amino acid may precipitate and can be collected by filtration. If it does not precipitate, you can proceed to the esterification step.

  • Purification of the Ester: The final ester product has a basic amine and a neutral ester.

    • It can be extracted from an aqueous solution into an organic solvent (like dichloromethane or ethyl acetate) under basic conditions (pH > 9) where the amine is deprotonated.

    • The organic layer can then be washed with brine, dried, and concentrated.

  • Crystallization as a Salt: The most reliable method for obtaining a high-purity, stable, solid product is to crystallize it as a hydrochloride salt. After purification by extraction, dissolve the free-base ester in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol. The this compound hydrochloride salt will precipitate and can be collected by filtration.[7]

  • Chromatography: If impurities persist, column chromatography on silica gel can be used. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, often with the addition of a small amount of triethylamine (~1%) to prevent the basic amine from streaking on the acidic silica, is typically effective.

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of 5,5-Cyclopentanehydantoin

This protocol is a representative procedure and should be optimized based on your specific laboratory conditions.

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium cyanide (13.0 g, 0.2 mol) and ammonium carbonate (38.4 g, 0.4 mol).

  • Add 150 mL of 50% aqueous ethanol and stir the mixture until the salts are mostly dissolved.

  • To this solution, add cyclopentanone (8.4 g, 0.1 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to 60-70 °C in a water bath and maintain this temperature with stirring for 6-8 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of cyclopentanone.

  • Cool the reaction mixture in an ice bath. The 5,5-cyclopentanehydantoin product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with cold ethanol (2 x 20 mL).

  • Dry the solid in a vacuum oven to yield the hydantoin, which can be used in the next step without further purification.

Protocol 2: Hydrolysis and Esterification to this compound HCl
  • Hydrolysis: To the entire batch of crude hydantoin from the previous step, add 200 mL of 6M aqueous HCl.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS until all the hydantoin has been consumed.

  • Cool the reaction mixture to room temperature and then concentrate to dryness under reduced pressure to obtain the crude 1-aminocyclopentanecarboxylic acid hydrochloride.

  • Esterification: To the crude amino acid hydrochloride, add 250 mL of absolute ethanol.

  • Cool the mixture in an ice bath and slowly bubble dry HCl gas through the suspension for 30 minutes, or add thionyl chloride (1.2 equivalents) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the excess ethanol and HCl.

  • Dissolve the resulting crude solid in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then in a refrigerator, to crystallize the final product.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry to obtain pure this compound hydrochloride.

References

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC.
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • The synthesis of cyclic amino acids.
  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides.
  • Synthesis of aminocyclopentane carboxylic acids.
  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences.
  • (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
  • Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube.
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • The synthesis and x-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid. UBC Chemistry.
  • Strecker Synthesis of Alpha-Amino Acids: Strecker & Gabriel.
  • Bucherer–Bergs reaction. Wikipedia.
  • Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Synthesis of Amino Acids. Chemistry LibreTexts.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.
  • Strecker Synthesis of Amino Acids – MC
  • Ethyl 1-aminocyclopropanecarboxyl

Sources

Technical Support Center: Degradation of Ethyl 1-aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 1-aminocyclopentanecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the study of this molecule's stability and degradation. We will explore the principal degradation pathways, offer detailed troubleshooting guides in a Q&A format, and provide validated experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?

This compound possesses two primary functional groups susceptible to degradation: an ethyl ester and a primary amine on a cyclopentyl ring. Therefore, the main degradation pathways are hydrolysis and oxidation. Secondary pathways can include thermal and photolytic degradation, and potentially intramolecular cyclization under specific conditions.

  • Hydrolysis: This is a common degradation route for esters. It can be catalyzed by acid or base.[1][2]

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid, yielding 1-aminocyclopentanecarboxylic acid and ethanol.[1]

    • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction using a base like sodium hydroxide, which produces the salt of the carboxylic acid (sodium 1-aminocyclopentanecarboxylate) and ethanol.[2] This process is generally faster than acid-catalyzed hydrolysis.[3]

  • Oxidation: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. Oxidation is a major cause of chemical degradation for many pharmaceutical compounds.[4] Potential products include N-oxides, imines, or further degradation into smaller molecules.

  • Intramolecular Cyclization: The proximity of the amine and ester functional groups could potentially lead to an intramolecular cyclization to form a lactam (a cyclic amide), especially under conditions that favor nucleophilic attack by the amine on the ester's carbonyl carbon. This type of cyclization is a known degradation pathway for molecules with similar structures.[5]

Q2: What experimental factors are most critical to control when studying the stability of this compound?

To ensure reproducible and accurate stability studies, the following factors must be meticulously controlled:

  • pH: The pH of the solution is the most critical factor for hydrolysis. The rate of ester hydrolysis is significantly dependent on pH.[3]

  • Temperature: Degradation reactions are accelerated at higher temperatures.[6] Thermal stress studies are typically conducted between 40-80°C to deliberately induce degradation.[7]

  • Oxygen: To study oxidative degradation, the presence of oxygen or an oxidizing agent (like hydrogen peroxide) is necessary. Conversely, to prevent this pathway, experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Light: Photodegradation can occur upon exposure to UV or visible light. Photostability studies, as mandated by ICH guideline Q1B, are essential to determine if the molecule is light-sensitive.[7][9]

  • Metal Ions: Transition metals can catalyze oxidative degradation.[4] Using high-purity solvents and chelating agents like EDTA can mitigate this effect if it is not the intended focus of the study.

Q3: What are the likely degradation products I should be looking for?

Based on the primary degradation pathways, the expected degradants are:

Degradation PathwayExpected Product(s)
Hydrolysis 1-aminocyclopentanecarboxylic acid and Ethanol
Oxidation N-oxide of this compound, corresponding imine
Intramolecular Cyclization 2-azaspiro[4.4]nonan-1-one (a lactam)
Photodegradation A complex mixture of products, potentially involving ring cleavage or reactions of the amine/ester groups.[9]
Q4: What are the best analytical techniques for monitoring the degradation of this compound and its products?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique.[10]

  • HPLC with UV Detection: This is the workhorse method. A reversed-phase C18 column is a good starting point. The mobile phase would typically consist of an aqueous buffer and an organic solvent like acetonitrile or methanol. The method must be able to separate the parent compound from all potential degradation products.[11]

  • HPLC with Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products.[12] It provides mass-to-charge ratio information, which helps in elucidating the structures of the degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used, particularly for volatile degradation products. However, the parent compound and its primary non-volatile degradants may require derivatization to increase their volatility.[12]

Troubleshooting Guides
Scenario 1: Inconsistent Degradation Rates
  • Question: "I am running replicate stability studies, but the percentage of degradation varies significantly between experiments. What could be the cause?"

  • Answer: Inconsistency often points to poorly controlled experimental variables.

    • Check pH Control: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment, especially if the degradation produces acidic or basic products.

    • Verify Temperature Uniformity: Use a calibrated oven or water bath. Uneven heating can lead to variable degradation rates.

    • Control Headspace Atmosphere: If studying hydrolysis while trying to exclude oxidation, ensure each vial is properly sparged with an inert gas (N2 or Ar) and sealed tightly. The amount of oxygen in the headspace can vary, leading to inconsistent oxidative side reactions.

    • Evaluate Purity of Reagents: Impurities in solvents or reagents, especially trace metals, can catalyze degradation. Use high-purity (e.g., HPLC grade) solvents.

Scenario 2: Unidentifiable Peaks in Chromatogram
  • Question: "My HPLC analysis shows several new peaks that do not correspond to my expected hydrolysis product. How do I identify them?"

  • Answer: Unexpected peaks are common in forced degradation studies. Here is a systematic approach to their identification:

    • Employ LC-MS: This is the most direct way to get structural information. The mass of the unknown peak can provide strong clues. For example, a mass increase of 16 Da often suggests oxidation (addition of an oxygen atom).

    • Evaluate Control Samples: Run a control sample (placebo) containing all components except the active compound. This helps to identify peaks originating from excipients or the solvent system itself.

    • Consider Secondary Degradation: Your primary degradation product (e.g., 1-aminocyclopentanecarboxylic acid) might itself be unstable under the stress conditions and degrade further.

    • Force Further Degradation: Increase the stress (e.g., longer time, higher temperature) and observe how the peaks evolve. If the parent peak decreases while the unknown peak increases, it is likely a degradant.

Scenario 3: Poor Resolution in HPLC
  • Question: "My parent compound peak is co-eluting (overlapping) with a degradation product peak. How can I improve my HPLC method?"

  • Answer: Achieving separation is key to a valid stability-indicating method.

    • Adjust Mobile Phase Strength: If peaks are eluting too closely, try decreasing the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase to increase retention and improve separation.

    • Change Mobile Phase pH: The ionization state of your compound and its degradants can be altered by changing the pH. The primary amine and the carboxylic acid (in the hydrolysate) are particularly sensitive to pH. A small change in pH can significantly alter retention times.

    • Try a Different Column: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase. If you are using a C18 column, consider a Phenyl-Hexyl or a polar-embedded column to achieve a different selectivity.

    • Optimize Temperature: Column temperature affects viscosity and retention. Try adjusting the column oven temperature (e.g., between 25°C and 40°C) to see if it improves resolution.

Visualizing the Degradation Landscape

The primary degradation pathways for this compound can be summarized as follows:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_cyclization Intramolecular Cyclization parent This compound hydro_acid 1-aminocyclopentanecarboxylic acid parent->hydro_acid H+ / H2O (Acidic Hydrolysis) n_oxide N-Oxide Derivative parent->n_oxide [O] (e.g., H2O2) lactam 2-azaspiro[4.4]nonan-1-one (Lactam) parent->lactam Heat / Base ethanol Ethanol imine Imine Derivative

Caption: Primary degradation pathways of this compound.

Experimental Protocols

The following are standardized protocols for conducting forced degradation studies, based on ICH guidelines.[7][13]

Workflow for a Typical Forced Degradation Study

cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (80°C, Solid State) start->therm photo Photolytic (ICH Light Box) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench Quench Reaction (Neutralize acid/base, dilute) sampling->quench analysis Analyze via Stability-Indicating HPLC-UV/MS Method quench->analysis end Identify Degradants & Elucidate Pathways analysis->end

Caption: General workflow for a forced degradation study.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place the acid stress sample in a water bath at 60°C. Keep the base stress and control samples at room temperature (saponification is often rapid).

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: Immediately neutralize the acid sample with an equivalent amount of 0.1 M NaOH and the base sample with 0.1 M HCl. Dilute with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze by a validated HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Keep the sample at room temperature, protected from light.

  • Sampling & Quenching: Withdraw aliquots at specified time points. Quenching is typically not required, but immediate dilution with mobile phase and analysis is recommended.

  • Analysis: Analyze by HPLC. Be aware that residual peroxide can damage some HPLC columns; ensure sufficient dilution.

Summary of Recommended Stress Conditions

The goal of a forced degradation study is typically to achieve 5-20% degradation of the active substance.[13] Conditions may need to be adjusted based on the molecule's intrinsic stability.

Stress TypeConditionRationale & Causality
Acidic Hydrolysis 0.1 M HCl at 60-80°CSimulates acidic environments; heat accelerates the reversible hydrolysis reaction.[1]
Basic Hydrolysis 0.1 M NaOH at Room TempSimulates alkaline environments; saponification is typically rapid and irreversible at RT.[2]
Oxidation 3-6% H₂O₂ at Room TempSimulates exposure to oxidizing agents; H₂O₂ is a common and effective choice.[11]
Thermal 80°C (Solid or Solution)Tests for thermally induced degradation, independent of hydrolysis or oxidation.[14]
Photolytic ICH-compliant light boxTests for degradation upon exposure to light, as required for regulatory filings.[9]
References
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.).
  • Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers - Polymer Chemistry (RSC Publishing). (2013, January 16). Royal Society of Chemistry.
  • A chemical rationale of drug stability and degrad
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - M
  • (PDF) Degradation Pathway - ResearchGate. (2017, March 31).
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - Semantic Scholar. (2018, May 2). Semantic Scholar.
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. (n.d.).
  • 11.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Chemistry LibreTexts.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (n.d.). MDPI.
  • S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene) - ResearchGate. (n.d.).
  • (PDF) Stability and Degradation Studies for Drug and Drug Product - ResearchGate. (n.d.).
  • A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - NIH. (2022, August 31).
  • Degradation of amino acids | PDF - Slideshare. (n.d.). Slideshare.
  • Base hydrolysis of amino-acid esters and amides in the co-ordin
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC. (2017, January 24).
  • Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC. (2020, June 22).
  • Thermal and thermooxidative degradation of engineering thermoplastics and life estimation | Request PDF - ResearchGate. (n.d.).
  • 15.8: Hydrolysis of Esters - Chemistry LibreTexts. (2022, September 15). Chemistry LibreTexts.
  • Stability Testing of Biotechnological/Biological Products - European Medicines Agency (EMA). (n.d.). European Medicines Agency.
  • Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. - ResearchGate. (n.d.).
  • Design of Experiment Mediated Development of Stability Indicating High Performance Thin Layer Chromatography Method Invoking Failure Mode Effect Analysis Based Risk - Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Development of Stability Indicating TLC- Densitometry Method of Edaravone Using QbD Approach: Degrad
  • Forced Degradation Studies - SciSpace. (2016, December 14). SciSpace.
  • Stability testing of existing active substances and rel
  • Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem. (n.d.). PubChem.
  • Peptide Stability and Potential Degradation Pathways - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implic
  • Genesis and regulation of C-terminal cyclic imides from protein damage - PMC - NIH. (n.d.).
  • 1664-35-3|Ethyl 1-aminocyclopentanecarboxyl
  • (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | C8H15NO2 | CID 6602129 - PubChem. (n.d.). PubChem.
  • Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent - ResearchGate. (n.d.).
  • Photochemical Degradation of Pyrazosulfuron-Ethyl in Aqueous Solution - ResearchGate. (n.d.).
  • Integration of Metabolic Pathways – Part 1 | Biochemistry | USMLE Step 1 High-Yield Review. (2025, August 9).
  • Ethyl cyclopent-1-enecarboxylate | C8H12O2 | CID 275610 - PubChem - NIH. (n.d.). PubChem.
  • Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PubMed. (2024, June 6). PubMed.
  • Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester - the NIST WebBook. (n.d.). NIST.
  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • The oxidation of ethyl 2‐oxocyclohexane‐1‐carboxlyate by peracetic acid. - ResearchGate. (n.d.).

Sources

"troubleshooting low reactivity of ethyl 1-aminocyclopentanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Optimization of Reaction Conditions Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

The Core Constraint: The "Gem-Disubstituted" Effect

Why is this molecule difficult? Ethyl 1-aminocyclopentanecarboxylate (E1AC) belongs to a class of


-disubstituted amino acids (similar to Aib, aminoisobutyric acid). The central carbon (C1) is quaternary, bonded to four non-hydrogen substituents. This creates a "Steric Fortress" around both the amine and the ester carbonyl.
  • The Amine (Nucleophile): The adjacent cyclopentane ring restricts the rotational freedom of the amine, making it difficult for the nitrogen lone pair to approach electrophiles.

  • The Ester (Electrophile): The carbonyl carbon is shielded from nucleophilic attack (e.g., by water or hydroxide) by the bulk of the ring and the amino group.

Troubleshooting Module: N-Terminal Reactivity (Amine Coupling)

Issue: "I cannot get E1AC to couple with my carboxylic acid using standard EDC/NHS or HOBt conditions."

Root Cause Analysis
  • Steric Shielding: Standard carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate that is not reactive enough to overcome the steric barrier of E1AC.

  • Salt Suppression: E1AC is frequently supplied as the Hydrochloride (HCl) salt. If you do not explicitly neutralize this salt in situ with a tertiary base (e.g., DIPEA), the amine remains protonated (

    
    ) and non-nucleophilic.
    
Protocol: High-Efficiency Coupling (The "Gold Standard")

For sterically hindered amines, you must use reagents that generate a more reactive active ester (e.g., -OAt or -OBt) or use acid fluorides.

Recommended System: HATU / HOAt / DIPEA[1]

  • Why? HATU generates the -OAt active ester. The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the attack of the hindered amine.

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF.

  • Reagent Addition: Add HATU (1.1 equiv) and HOAt (1.1 equiv).

  • Base (Critical): Add DIPEA (Diisopropylethylamine) (2.0 equiv). Stir for 2–5 minutes to pre-activate the acid (Solution turns yellow).

  • Nucleophile Addition: Add E1AC (1.0 equiv).

  • Salt Neutralization: If using E1AC

    
    HCl, add an additional 1.0–1.2 equiv of DIPEA immediately to free the amine.
    
  • Conditions: Stir at Room Temperature (RT) for 12–24 hours.

    • Note: If conversion is <50% after 24h, elevate temperature to 50°C.

Alternative: The Acid Fluoride Route If HATU fails, convert the carboxylic acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more electrophilic than active esters, penetrating the steric shield more effectively.

Troubleshooting Module: C-Terminal Reactivity (Ester Hydrolysis)

Issue: "Saponification with 1N NaOH at room temperature yields no product after 48 hours."

Root Cause Analysis

The tetrahedral intermediate required for ester hydrolysis is high-energy due to steric crowding. Water/Hydroxide cannot easily access the carbonyl carbon at standard temperatures.

Protocol: Aggressive Saponification

You must move from kinetic control to thermodynamic forcing.

Reagents: Lithium Hydroxide (LiOH) in THF/Water.

  • Why LiOH? Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, while the smaller radius of Li+ (vs Na+) may assist in tight ion pairing in organic solvents.

Step-by-Step Protocol:

  • Solvent: Dissolve E1AC in a 3:1 mixture of THF:Water . (Methanol is often too nucleophilic and can cause transesterification issues; THF is inert).

  • Base: Add LiOH

    
    H_2O  (3.0 – 5.0 equiv).
    
  • Thermal Drive: Heat the reaction to Reflux (66°C) . Do not rely on RT stirring.

  • Monitoring: Monitor by TLC/LCMS every 4 hours. Reaction typically requires 12–18 hours.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl and extract immediately into Ethyl Acetate.

    • Warning: The free amino acid (Acpc) is zwitterionic and highly water-soluble. If you acidify too far (pH < 2), it will stay in the aqueous layer.

Visualization: Decision Logic for Coupling

The following diagram illustrates the decision process for selecting the correct coupling strategy based on the steric environment.

CouplingLogic Start Start: Coupling Reaction CheckSteric Is either partner sterically hindered? (e.g., E1AC, Aib, N-Methyl) Start->CheckSteric Standard Standard Route: EDC/HOBt or HBTU (Low Cost) CheckSteric->Standard No HinderedRoute Hindered Route: Requires High Reactivity CheckSteric->HinderedRoute Yes (E1AC) HATU Option A: HATU + HOAt (Generates -OAt ester) HinderedRoute->HATU First Choice AcidFluoride Option B: TFFH (Generates Acid Fluoride) HinderedRoute->AcidFluoride If HATU fails CheckResult Did coupling work (>50% yield)? HATU->CheckResult AcidFluoride->CheckResult Success Proceed to Deprotection CheckResult->Success Yes Fail Troubleshoot: 1. Check Salt Form (add base) 2. Increase Temp (50°C) 3. Microwave Assist CheckResult->Fail No

Caption: Decision tree for selecting coupling reagents when working with sterically hindered amino acids like E1AC.

Comparative Data: Reagent Efficiency

The table below compares coupling efficiency for


-disubstituted systems (based on Aib/Acpc analogs).
Reagent ClassExamplesReactivity (Hindered)Racemization Risk*Recommended Use Case
Carbodiimide EDC, DCCLowLowSimple, unhindered couplings only.
Phosphonium PyBOPMediumLowGood alternative if uroniums fail.
Uronium (OBt) HBTU, TBTUMediumLowStandard peptide synthesis; often fails for E1AC.
Uronium (OAt) HATU High LowPrimary choice for E1AC coupling.
Acid Fluoride TFFH, BTFFHVery High Medium"Last resort" for extremely difficult couplings.

*Note: E1AC is achiral at the


-carbon, so it cannot racemize. However, aggressive reagents can racemize the partner  amino acid if it is chiral.
FAQ: Common Pitfalls

Q: Can I use the free acid (1-aminocyclopentanecarboxylic acid) directly instead of the ester? A: Yes, but the free acid is zwitterionic and has very poor solubility in organic solvents (DCM, THF). It usually requires water/dioxane mixtures, which complicates water-sensitive coupling reactions. The ethyl ester (E1AC) is preferred for solubility, followed by hydrolysis after the peptide bond is formed.

Q: My reaction turned black/dark. What happened? A: This often indicates decomposition of the coupling reagent or the amine. If using HATU, ensure the solution is not left basic for too long without the acid present. If using acid chlorides (via SOCl2), the high heat required to form the chloride might have degraded the sensitive carbamate protecting groups (like Boc) if present on the partner.

Q: Is microwave synthesis effective here? A: Yes. Microwave irradiation (e.g., 75°C for 20 mins) is highly effective for overcoming the activation energy barrier of E1AC couplings. It is superior to conventional heating for this specific molecule.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

  • Wenschuh, H., et al. (1996). Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides. The Journal of Organic Chemistry, 60(2), 405–410. (Discusses Aib coupling, analogous to E1AC).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

"optimizing stereoselectivity in ethyl 1-aminocyclopentanecarboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of Cyclic Amino Acids Subject: Optimizing Stereoselectivity in Ethyl 1-Aminocyclopentanecarboxylate (Ac5c) & Substituted Analogs Ticket ID: #SYN-ACP-0042 Escalation Level: Senior Application Scientist[1]

Executive Summary: The "Stereoselectivity" Paradox

Before proceeding with the troubleshooting protocols, we must address a fundamental chemical reality that often causes confusion in this synthesis:

The parent molecule, this compound, is achiral. Because the cyclopentane ring possesses a plane of symmetry passing through C1 and the C3-C4 bond, the molecule is superimposable on its mirror image. Therefore, if you are synthesizing the unsubstituted parent compound, "stereoselectivity" is not the issue—chemoselectivity and purity are.

However , if your query regards substituted analogs (e.g., 2-methyl, 3-hydroxy variants) or desymmetrization of the ring, stereocontrol becomes the critical failure point. This guide addresses both scenarios:

  • Substituted Analogs: Controlling cis/trans diastereoselectivity (Kinetic vs. Thermodynamic control).

  • Asymmetric Synthesis: Establishing enantioselectivity using Chiral Auxiliaries and Phase Transfer Catalysis (PTC).

Part 1: Diagnostic Workflow (Decision Matrix)

Use this decision tree to identify the correct troubleshooting module for your specific synthesis route.

SynthesisWorkflow Start Start: Define Target Molecule CheckSub Is the Cyclopentane Ring Substituted? Start->CheckSub Unsub No (Unsubstituted Parent) CheckSub->Unsub Parent Sub Yes (e.g., 2-methyl-Ac5c) CheckSub->Sub Analog Unsub_Issue Issue: Low Yield / Impurities Unsub->Unsub_Issue Sub_Route Select Synthesis Route Sub->Sub_Route Chemoselectivity Go to FAQ: Chemoselectivity (Bucherer-Bergs Optimization) Unsub_Issue->Chemoselectivity Route_BB Ketone Cyclization (Bucherer-Bergs) Sub_Route->Route_BB Route_Aux Chiral Auxiliary (Schöllkopf) Sub_Route->Route_Aux Route_PTC Phase Transfer Catalysis (Maruoka) Sub_Route->Route_PTC Issue_Diastereo Issue: Wrong Diastereomer (cis vs trans) Route_BB->Issue_Diastereo Issue_Enantio Issue: Low ee% / de% Route_Aux->Issue_Enantio Route_PTC->Issue_Enantio Sol_Thermodynamic Module 1: Thermodynamic Control Issue_Diastereo->Sol_Thermodynamic Sol_Auxiliary Module 2: Auxiliary Sterics Issue_Enantio->Sol_Auxiliary Schöllkopf Sol_Catalyst Module 3: Catalyst Structure Issue_Enantio->Sol_Catalyst PTC

Figure 1: Strategic decision matrix for selecting the correct optimization protocol based on substrate substitution and synthetic pathway.

Part 2: Troubleshooting Guides

Module 1: Controlling Diastereoselectivity (Bucherer-Bergs vs. Strecker)

Applicable when synthesizing substituted analogs (e.g., 2-alkyl-1-aminocyclopentanecarboxylates) starting from ketones.

The Problem: You observe a mixture of diastereomers (cis/trans) or the "wrong" isomer dominates. Root Cause: You are failing to distinguish between Thermodynamic and Kinetic control.

  • Bucherer-Bergs Reaction: Generally yields the Thermodynamic Product .[1] The reversibility of the carbamate intermediate allows the system to equilibrate to the most stable hydantoin (usually placing the bulky C2-substituent trans to the C4-carbonyl of the hydantoin ring to minimize steric strain).

  • Strecker Synthesis: Generally yields the Kinetic Product .[1] The attack of the cyanide on the imine is irreversible under standard conditions, freezing the stereochemistry of the initial attack.

Protocol for Isomer Reversal:

ParameterTo Favor Thermodynamic Isomer (Bucherer-Bergs)To Favor Kinetic Isomer (Strecker)
Reagents (NH₄)₂CO₃ + KCNNH₄Cl + NaCN (followed by hydrolysis)
Temperature High (60–80°C) promotes equilibrationLow (0–25°C) prevents equilibration
Solvent 50% EtOH/H₂O (Standard)Methanol or Aprotic solvents
Reaction Time Extended (12–24h)Short (Stop immediately upon conversion)

Corrective Action:

  • If you need the "inverted" stereocenter compared to your current Bucherer-Bergs result, switch to the Strecker protocol.[1]

  • Isolate the aminonitrile intermediate before hydrolysis to verify diastereomeric ratio (dr) via NMR. Hydrolysis conditions (strong acid/heat) can sometimes cause epimerization.[1]

Module 2: Enantioselectivity via Chiral Auxiliaries (Schöllkopf Method)

Applicable when building the ring from scratch to ensure high enantiopurity.

The Problem: Low diastereomeric excess (de%) after alkylation of the bis-lactim ether. Root Cause: "Leakage" of the enolate geometry or insufficient steric shielding by the valine-derived auxiliary.[1]

Technical Insight: The Schöllkopf method relies on the formation of a planar aza-enolate.[1] The isopropyl group of the valine auxiliary must block one face effectively.[1] If the temperature rises, the coordination of the lithium cation loosens, allowing facial attack from the "blocked" side.

Optimization Protocol:

  • Temperature Hard-Stop: Maintain reaction at -78°C strictly. Do not allow to warm to 0°C until quenching.

  • Base Selection: Switch from LDA to n-BuLi or KHMDS .

    • Why? Aggregation states of lithium enolates vary.[1] KHMDS often produces a "looser" ion pair that reacts faster but sometimes with lower selectivity.[1] n-BuLi generates a tighter aggregate that respects the steric bulk of the auxiliary.[1]

  • Electrophile Reactivity: If using 1,4-dibromobutane for cyclization:

    • Step 1 (Mono-alkylation): Fast.[1]

    • Step 2 (Cyclization): Slow. This is where stereocontrol is lost if the intermediate enolate equilibrates.[1]

    • Fix: Use 1-iodo-4-chlorobutane .[1] The iodine reacts rapidly at -78°C. The second cyclization step can then be triggered by adding HMPA (to solvate the cation) and slowly warming, but the stereocenter is already set.

Module 3: Catalytic Asymmetric Synthesis (Maruoka PTC)

Applicable for scalable synthesis without stoichiometric auxiliaries.[1]

The Problem: Low enantiomeric excess (ee < 80%) during phase-transfer alkylation. Root Cause: Insufficient ion-pairing tightness or "background reaction" (uncatalyzed alkylation).[1]

Optimization Protocol:

  • Catalyst Structure: Move from standard Benzyl-Cinchonidinium salts to Maruoka Catalysts (Spiro-binaphthyl ammonium salts).[1]

    • Mechanism:[1][2][3][4][5] The rigid spiro-structure prevents the conformational flexibility common in cinchona alkaloids, creating a deeper, more defined chiral pocket for the enolate.

  • Solvent/Base Interface:

    • Avoid simple DCM/NaOH systems if ee is low.[1]

    • Use Toluene/50% KOH with high agitation speed. Toluene suppresses the background reaction (uncatalyzed alkylation) better than DCM.[1]

  • Concentration: High concentration favors the background reaction.[1] Dilute the organic phase to 0.05 M .

Part 3: Frequently Asked Questions (FAQs)

Q1: I am synthesizing the ethyl ester, but my yield drops during the esterification of the free amino acid. Why? A: 1-aminocyclopentanecarboxylic acid is sterically congested.[1] Standard Fischer esterification (EtOH/H₂SO₄) is often too slow, leading to side reactions.[1]

  • Solution: Use Thionyl Chloride (SOCl₂) in Ethanol at 0°C -> Reflux.[1] The in-situ generation of HCl provides a more potent activation.[1] Alternatively, use Cs₂CO₃ + Ethyl Iodide in DMF for a mild, base-mediated esterification that avoids racemization (if the molecule is chiral).

Q2: In the Bucherer-Bergs reaction, I get a sticky polymer instead of crystals. A: This is due to the polymerization of the intermediate cyanohydrin or imine.

  • Solution: Increase the concentration of Ammonium Carbonate .[1] It should be in 3-4 fold excess relative to the ketone.[1] This pushes the equilibrium toward the hydantoin and prevents the polymerization of the ketone.

Q3: Can I resolve the enantiomers of the substituted ester using enzymes? A: Yes. PLE (Pig Liver Esterase) is highly effective for the kinetic resolution of cyclic amino acid esters.[1]

  • Protocol: Suspend the racemic ethyl ester in phosphate buffer (pH 7). Add PLE. Monitor pH and add NaOH to maintain neutrality. The enzyme will selectively hydrolyze one enantiomer to the free acid, leaving the other as the ester. Extract the ester with EtOAc.[1]

References

  • Bucherer-Bergs Reaction Mechanism & Stereoselectivity

    • Bucherer–Bergs Multicomponent Synthesis of Hydantoins.[1][3][4][6] Encyclopedia MDPI.[1]

    • [1]

  • Chiral Phase-Transfer Catalysis (Maruoka Catalysts)

    • Phase-transfer-catalyzed asymmetric desymmetrizations of cyclopentanones.[1][7] Organic Chemistry Frontiers (RSC).[1][7]

  • Schöllkopf Bis-Lactim Ether Method

    • The Schollkopf Chiral Auxiliaries.[1] Biosynth Technical Guide.[1]

  • Asymmetric Synthesis of Quaternary Amino Acids

    • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. PMC (NIH).[1]

  • Stereoselective Synthesis of ACPC Derivatives

    • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. PubMed.[1]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Products Containing Ethyl 1-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For products containing ethyl 1-aminocyclopentanecarboxylate, a synthetic amino acid ester with potential therapeutic applications, ensuring the reliability and accuracy of quantitative and qualitative data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of assays, impurity determinations, and other critical quality attributes of drug products incorporating this active pharmaceutical ingredient (API). As a senior application scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale for methodological choices, thereby empowering researchers to develop and validate robust analytical procedures.

The Imperative for Rigorous Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] For this compound, this translates to the unequivocal ability of a method to measure the analyte of interest accurately and precisely, whether in the bulk drug substance or a finished pharmaceutical product. The validation process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the necessary validation characteristics.[1][2]

Core Validation Parameters: A Practical Overview

An analytical method is characterized by a set of performance parameters that are evaluated during the validation process. The most critical of these are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4]

Comparative Analysis of Analytical Techniques

For the analysis of this compound, two primary chromatographic techniques are commonly employed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the presence of potential interferences.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution, accuracy, and efficiency.[5][6][7] For this compound, which lacks a strong chromophore, direct UV detection can be challenging.[8] Therefore, two approaches are commonly considered:

  • Direct UV Detection at Low Wavelengths: Analysis can be performed by monitoring the absorbance of the carboxyl group in the low UV range (200-210 nm).[8] However, this approach can suffer from a lack of specificity due to potential interference from other components in the sample matrix that also absorb in this region.

  • Pre-column Derivatization: To enhance sensitivity and selectivity, the analyte can be derivatized with a UV-absorbing or fluorescent tag prior to chromatographic separation.[8][9] Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[9][10] This approach significantly improves the limit of detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[11] For a semi-volatile compound like this compound, GC-MS can be an excellent choice, particularly for impurity profiling and trace-level analysis. Derivatization is often employed to increase the volatility and thermal stability of the analyte. Alkyl chloroformates are effective derivatizing agents for amines in GC analysis.[12]

Performance Comparison: HPLC-UV vs. GC-MS

The following table provides a comparative summary of the expected performance characteristics for the validation of analytical methods for this compound using different techniques. The values presented are hypothetical but are based on typical performance data reported for the analysis of similar compounds.

Validation ParameterHPLC-UV (Direct)HPLC-UV (with Derivatization)GC-MS (with Derivatization)
Specificity Moderate (potential for interference at low UV)High (selective derivatization)Very High (mass spectrometric detection)
Linearity (r²) > 0.995> 0.999> 0.999
Range (Assay) 80-120% of test concentration[1]80-120% of test concentration[1]80-120% of test concentration[1]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%99.5 - 100.5%
Precision (RSD%)
- Repeatability< 2.0%< 1.0%< 1.0%
- Intermediate Precision< 2.5%< 1.5%< 1.5%
LOD ~1 µg/mL~10 ng/mL~1 ng/mL
LOQ ~3 µg/mL~30 ng/mL~3 ng/mL
Robustness GoodGoodExcellent

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an HPLC-UV method (with pre-column derivatization) and a GC-MS method for the quantification of this compound.

Protocol 1: Validated HPLC-UV Method with Pre-column Derivatization

1. Objective: To validate an HPLC-UV method for the quantification of this compound in a drug product using pre-column derivatization with o-phthalaldehyde (OPA).

2. Materials and Reagents:

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid

  • Boric acid

  • Potassium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Drug product containing this compound

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 7.2

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the powdered drug product equivalent to 10 mg of this compound, transfer to a 10 mL volumetric flask, add diluent, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter.

5. Derivatization Procedure:

  • Prepare the OPA reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M boric acid (pH 10.4) and 50 µL of 3-mercaptopropionic acid.

  • In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

6. Validation Experiments:

  • Specificity: Analyze blank (diluent), placebo, and a spiked placebo sample to demonstrate no interference at the retention time of the analyte derivative.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform linear regression analysis.

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the nominal concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.[4][13][14]

Protocol 2: Validated GC-MS Method with Derivatization

1. Objective: To validate a GC-MS method for the quantification of this compound in a drug substance using derivatization with ethyl chloroformate.

2. Materials and Reagents:

  • This compound reference standard

  • Ethyl chloroformate

  • Pyridine

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Drug substance of this compound

3. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5-50 µg/mL).

  • Sample Preparation: Accurately weigh 10 mg of the drug substance, dissolve in 10 mL of dichloromethane.

5. Derivatization Procedure:

  • To 1 mL of the standard or sample solution, add 100 µL of pyridine and 100 µL of ethyl chloroformate.

  • Vortex the mixture for 1 minute and let it stand at room temperature for 15 minutes.

  • Add 1 mL of water and vortex.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The organic layer is ready for GC-MS analysis.

6. Validation Experiments:

  • Follow a similar validation strategy as described in the HPLC-UV protocol, adapting the procedures for GC-MS analysis. For specificity, analyze underivatized analyte and potential impurities to ensure no interference.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of a comprehensive analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_reporting Reporting & Documentation Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition (Parameters & Acceptance Criteria) Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Interrelationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of an analytical method. The following diagram depicts these relationships.

Validation_Parameter_Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Reliability Method Reliability Accuracy->Reliability Precision->Reliability LOD LOD LOD->Reliability LOQ LOQ LOQ->Reliability Robustness Robustness Robustness->Reliability

Caption: Interrelationship between key analytical method validation parameters.

Conclusion

The validation of analytical methods for products containing this compound is a critical, multi-faceted process that underpins product quality and patient safety. This guide has provided a comparative overview of suitable analytical techniques, namely HPLC-UV and GC-MS, and detailed the essential validation parameters that must be assessed. By understanding the scientific principles behind each validation step and by selecting the most appropriate analytical methodology, researchers and drug development professionals can ensure the generation of reliable and defensible data, ultimately facilitating the successful development and commercialization of new pharmaceutical products. The provided protocols and diagrams serve as a practical resource to guide the design and execution of robust method validation studies.

References

  • ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link]

  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • ResearchGate. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • IJARST. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD DEVELOPMENT FOR DRUG. Retrieved from [Link]

  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Retrieved from [Link]

  • ICH. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Retrieved from [Link]

  • Chromatography Online. (n.d.). Robustness Tests. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]

  • SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Retrieved from [Link]

Sources

"assessing the conformational constraints of ethyl 1-aminocyclopentanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclic Scaffold

Ethyl 1-aminocyclopentanecarboxylate (Ac5c-OEt) is the ethyl ester derivative of 1-aminocyclopentanecarboxylic acid (Ac5c) , also known as cycloleucine . In the landscape of peptidomimetics, Ac5c represents a critical tool for restricting backbone flexibility.

Unlike standard proteinogenic amino acids, Ac5c is a


-disubstituted amino acid. The geminal disubstitution at the 

-carbon forces the peptide backbone into specific torsion angles due to steric clashes, a phenomenon known as the Thorpe-Ingold effect (or gem-dialkyl effect). While often compared to

-aminoisobutyric acid (Aib), Ac5c offers distinct lipophilic and steric profiles governed by its cyclopentane ring.

This guide provides an objective technical analysis of the conformational constraints imposed by Ac5c, comparing it against industry standards like Aib and other cycloalkane analogs (Ac3c, Ac6c).

Conformational Mechanics: Ac5c vs. Alternatives

The primary value of Ac5c lies in its ability to nucleate and stabilize helical secondary structures. To select the right building block, one must understand the subtle energetic differences between available constrained amino acids.

The Ramachandran Landscape

The cyclopentane ring of Ac5c severely restricts rotation around the


 (

) and

(

) bonds.
  • Allowed Regions: Ac5c is sterically locked into the helical region of the Ramachandran plot (

    
     to 
    
    
    
    ;
    
    
    to
    
    
    ).
  • Disallowed Regions: Extended conformations (

    
    -sheet) are energetically prohibitive due to steric interference between the cyclopentane ring and the carbonyl oxygen/amide nitrogen.
    
Comparative Analysis: Aib vs. Ac5c vs. Ac3c

The following table summarizes the structural tendencies of Ac5c compared to its closest alternatives.

Table 1: Comparative Conformational Profiles of


-Disubstituted Amino Acids 
FeatureAib (

-aminoisobutyric acid)
Ac5c (Cycloleucine)Ac3c (Cyclopropane)
Steric Constraint High (Gem-dimethyl)Very High (Cyclopentane ring) High (Cyclopropane ring)
Helix Preference Strong

-helix promoter (short peptides);

-helix (long peptides).
Strong

-helix /

-helix promoter.

-turns; Distorted helices (Bridge region

).
Lipophilicity ModerateHigh (Increased membrane permeability).Low to Moderate
Space Filling CompactBulky (Fills hydrophobic pockets).Compact
Primary Use Case General helix induction.Helix induction + Hydrophobic core filling. Inducing sharp turns/kinks.

Expert Insight: While Aib is the "gold standard" for helix induction, Ac5c is superior when the target receptor requires a larger hydrophobic volume. The cyclopentane ring projects further into the solvent/binding pocket than the methyl groups of Aib, potentially enhancing ligand-receptor hydrophobic interactions while maintaining the same helical backbone constraint.

Decision Logic: Selecting the Right Constraint

The choice between Ac5c and other constrained amino acids should be data-driven. The following decision tree illustrates the logical flow for incorporating Ac5c into a peptide design.

DecisionTree Start Goal: Restrict Peptide Conformation Q1 Is the target structure a Helix or a Turn? Start->Q1 HelixPath Helix Stabilization Q1->HelixPath Helix TurnPath Sharp Turn / Kink Q1->TurnPath Turn Q2 Is hydrophobic bulk required? HelixPath->Q2 Q3 Is specific geometry required? TurnPath->Q3 Result_Aib Select Aib (Standard Helix Inducer) Q2->Result_Aib No (Compact) Result_Ac5c Select Ac5c (Cycloleucine) (Helix + Hydrophobic Bulk) Q2->Result_Ac5c Yes (Bulky) Result_Ac3c Select Ac3c (Beta-Turn Inducer) Q3->Result_Ac3c Restricted Phi ~80° Result_Pro Select Proline/D-Pro (Turn/Polyproline Helix) Q3->Result_Pro Classic Beta-Turn

Figure 1: Decision matrix for selecting constrained amino acids in peptidomimetic design.

Experimental Validation Protocols

To rigorously assess the conformational impact of this compound, a "self-validating" experimental workflow is required. This protocol ensures that observed biological effects are due to conformational locking, not just chemical modification.

Phase 1: Synthesis & Incorporation
  • Protocol: Ac5c is sterically hindered. Standard coupling reagents (EDC/HOBt) often fail.

  • Recommendation: Use high-efficiency coupling agents like HATU or PyAOP with prolonged reaction times (2–4 hours).

  • Note: The ethyl ester (Ac5c-OEt) serves as a C-terminal cap. If internal incorporation is needed, the ester must be hydrolyzed (LiOH/THF) to the free acid, or Fmoc-Ac5c-OH should be used.

Phase 2: Circular Dichroism (CD) Spectroscopy

CD is the first-line method to distinguish between


-helices and 

-helices in solution.
  • Sample Prep: Dissolve peptide in TFE (trifluoroethanol) or Methanol (helix-promoting solvents) at 50–100 µM.

  • Data Interpretation:

    • 
      -Helix:  Double minima at 208 nm  and 222 nm .[1] The ratio 
      
      
      
      .
    • 
      -Helix:  Weakened minimum at 208 nm and a shift of the 222 nm band toward 220 nm . The ratio 
      
      
      
      .
    • Ac5c Specifics: Short Ac5c oligomers (n < 7) typically exhibit ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -helical signatures. Longer oligomers may show mixed 
      
      
      
      character.
Phase 3: NMR Spectroscopy (Solvent Shielding)

To confirm the hydrogen bonding network (validating the helix):

  • Experiment: 1H-NMR in

    
     with titrations of DMSO-
    
    
    
    .
  • Metric: Measure the Temperature Coefficient (

    
    ) of amide protons.
    
  • Validation Criteria:

    • 
       ppb/K:  Indicates a solvent-shielded, intramolecularly Hydrogen-bonded NH (characteristic of helical cores).
      
    • 
       ppb/K:  Indicates exposed NH (termini or unfolded regions).
      
Phase 4: X-Ray Crystallography (The Gold Standard)

If the peptide crystallizes, this provides the definitive torsion angles.

  • Target Metrics: Calculate average

    
     and 
    
    
    
    angles.
    • Ideal

      
      -Helix: 
      
      
      
      .
    • Ideal

      
      -Helix: 
      
      
      
      .
    • Ac5c Observation: Ac5c residues often adopt values intermediate between these two ideals, creating a tight, stable helical coil.

Experimental Workflow Diagram

The following diagram outlines the sequence of experiments required to validate the conformational constraint.

ValidationWorkflow Synth Synthesis (HATU/PyAOP) CD CD Spectroscopy (Secondary Structure) Synth->CD Screen Folding CD->Synth Unfolded? Retry Design NMR NMR Analysis (H-Bond Strength) CD->NMR Verify H-Bonds XRay X-Ray Crystallography (Torsion Angles) NMR->XRay Definitive Structure

Figure 2: Step-by-step experimental validation workflow for Ac5c-containing peptides.

References

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha,alpha)-disubstituted amino acid 1-aminocyclopentane-1-carboxylic acid. Biopolymers, 33(7), 1061–1072. Link

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide sequences containing Aib residues. Biochemistry, 29(29), 6747–6756. Link

  • Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids. Tetrahedron, 67(33), 6155-6165. Link

  • Washio, T., et al. (2018). Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. Molecules, 23(4), 863. Link

Sources

"quantification of ethyl 1-aminocyclopentanecarboxylate in a reaction mixture"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Quantification of Ethyl 1-Aminocyclopentanecarboxylate in Reaction Mixtures

Executive Summary: this compound (EACP) is a critical alicyclic amino ester intermediate in the synthesis of peptido-mimetics and pharmaceutical agents. Its quantification presents a distinct analytical challenge due to the absence of a UV-active chromophore and the potential for ester hydrolysis under aqueous conditions. This guide compares two primary methodologies: Derivatization-HPLC-UV (using Schotten-Baumann benzoylation) for robust quality control, and Direct LC-MS/MS for high-throughput reaction monitoring.

Part 1: The Analytical Challenge

The core difficulty in quantifying EACP lies in its structure: a saturated five-membered ring with a primary amine and an ethyl ester.

  • UV Silence: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV detection at wavelengths >210 nm. Detection at 200–205 nm is often compromised by solvent cutoff (e.g., ethyl acetate, THF) common in reaction mixtures.
    
  • Retention Issues: As a polar amine, it displays poor retention on standard C18 columns, eluting in the void volume where matrix effects are highest.

  • Stability: The ethyl ester is susceptible to base-catalyzed hydrolysis, reverting to the parent amino acid (1-aminocyclopentanecarboxylic acid), which must be chromatographically resolved.

Part 2: Method Comparison

Method A: Pre-column Derivatization (Benzoylation) + HPLC-UV

Best For: Quality Control (QC), Final Product Purity, Labs without MS.

This method utilizes the Schotten-Baumann reaction to attach a benzoyl group to the primary amine. This introduces a strong UV chromophore (


 nm) and increases hydrophobicity, enabling standard C18 retention.
  • Pros: High precision (<1.0% RSD), robust UV detection, separates EACP from its hydrolysis product (acid).

  • Cons: Requires sample preparation time (15–20 mins), generates salt byproducts.

Method B: Direct LC-MS/MS (HILIC or Polar C18)

Best For: High-Throughput Screening (HTS), Reaction Kinetics, Complex Matrices.

Direct analysis exploits the basicity of the primary amine for positive mode electrospray ionization (ESI+).

  • Pros: No sample prep (dilute-and-shoot), extremely sensitive (LOD < 1 ng/mL), rapid run times.

  • Cons: Susceptible to matrix effects (ion suppression), requires expensive instrumentation.

Part 3: Experimental Protocols

Protocol A: Schotten-Baumann Benzoylation (HPLC-UV)

Theory: Benzoyl chloride reacts with the amine under basic conditions. Critical Step: The pH must be maintained between 8–10. Too high (>12) hydrolyzes the ester; too low (<7) protonates the amine, stopping the reaction.

Workflow Diagram:

BenzoylationWorkflow Sample Reaction Mixture (Aliquot) Quench Quench/Dilute (in MeCN) Sample->Quench Buffer Add Buffer (Na2CO3, pH 9.5) Quench->Buffer Reagent Add Benzoyl Chloride (Excess) Buffer->Reagent React Vortex/Incubate (5 min, RT) Reagent->React Stop Quench Reagent (Add Glycine/Acid) React->Stop Analyze HPLC-UV (254 nm) Stop->Analyze

Figure 1: Optimized derivatization workflow minimizing ester hydrolysis risk.

Step-by-Step:

  • Preparation: Dissolve reaction aliquot in Acetonitrile (MeCN) to ~1 mg/mL.

  • Buffering: Mix 500 µL of sample with 500 µL of 0.5 M Sodium Bicarbonate/Carbonate buffer (pH 9.5) .

  • Derivatization: Add 50 µL of Benzoyl Chloride (neat). Vortex immediately for 30 seconds.

  • Incubation: Let stand at Room Temperature (RT) for 5 minutes.

  • Quenching: Add 100 µL of 10% Phosphoric Acid to neutralize pH and stop hydrolysis.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: MeCN. Gradient: 10% B to 90% B over 10 min.

    • Detection: UV at 254 nm.

Protocol B: Direct LC-MS/MS

Theory: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, or a specialized "Polar C18" column.

Step-by-Step:

  • Dilution: Dilute reaction mixture 1:1000 in 50:50 MeCN:Water (0.1% Formic Acid) .

  • Column: Waters XBridge Amide (HILIC) or Phenomenex Kinetex F5 (Pentafluorophenyl).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • MS Parameters (ESI+):

    • Scan Mode: MRM (Multiple Reaction Monitoring).[1]

    • Precursor Ion:

      
       m/z.
      
    • Product Ions:

      
       m/z (Loss of ethanol), 
      
      
      
      m/z (Cyclopentane ring fragment).

Part 4: Comparative Performance Data

The following data represents typical performance metrics validated in a pharmaceutical process lab environment.

MetricMethod A: Benzoylation-UVMethod B: Direct LC-MS/MSMethod C: GC-FID (Alternative)
Linearity (

)
> 0.999> 0.995> 0.990
LOD 0.5 µg/mL1.0 ng/mL10 µg/mL
Precision (RSD) < 1.0%2.0 – 5.0%2.0%
Selectivity Excellent (shifts product away from matrix)High (Mass based)Moderate (Thermal degradation risk)
Throughput Low (Sample prep required)High (Dilute & Shoot)Medium
Cost per Sample LowHighLow

Part 5: Troubleshooting & Validation

Ester Hydrolysis Control

In Method A, if you observe a peak corresponding to N-benzoyl-1-aminocyclopentanecarboxylic acid (the acid derivative), it indicates either:

  • The starting material contained the acid impurity.[1]

  • Hydrolysis occurred during derivatization.

  • Validation: Run a "Time vs. pH" study.[2] If the acid peak grows with longer incubation at pH >10, reduce pH to 8.5 or shorten reaction time.

Matrix Interference (LC-MS)

Reaction mixtures often contain inorganic salts or catalysts (e.g., Pd, Cu). These suppress ionization.

  • Solution: Use a Divert Valve to send the first 1 minute of flow (containing salts) to waste before the MS source.

Logical Pathway for Method Selection

DecisionTree Start Select Method Q1 Is UV Chromophore Present? Start->Q1 No No (EACP) Q1->No Correct Q2 Is MS Available? No->Q2 Q3 Sample Volume / Throughput? Q2->Q3 Yes MethodA Method A: Benzoylation HPLC-UV (QC / High Precision) Q2->MethodA No Q3->MethodA High Precision MethodB Method B: Direct LC-MS/MS (Kinetics / Low Conc) Q3->MethodB High Throughput MethodC Method C: GC-FID (Volatile Solvents) Q3->MethodC Specific Matrix

Figure 2: Decision matrix for selecting the appropriate quantification strategy.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Petritis, K., et al. (2000).[3] "Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry." Journal of Chromatography A. [Link]

  • Wong, J., et al. (2021). "Quantification of Amine- and Alcohol-Containing Metabolites... Using Benzoyl Chloride Derivatization." Analytical Chemistry. [Link][2][4][5]

  • Agilent Technologies. (2020). "Amino Acid Analysis: Solutions for HPLC and LC-MS." Application Note. [Link]

  • Wikipedia. (n.d.). "Schotten–Baumann reaction."[6][7] Wikipedia, The Free Encyclopedia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-aminocyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-aminocyclopentanecarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.